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Core Science & Biosynthesis

Foundational

The Core Mechanism of 5-Methyl-1H-imidazole-2-thiol in the Inhibition of Thyroid Peroxidase

An In-Depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methyl-1H-imidazole-2-thiol, known clinically as Methimazole (MMI), is a cornerstone therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-1H-imidazole-2-thiol, known clinically as Methimazole (MMI), is a cornerstone therapeutic agent for hyperthyroidism. Its efficacy stems from its potent and specific inhibition of thyroid peroxidase (TPO), the rate-limiting enzyme in thyroid hormone biosynthesis. This guide provides a detailed examination of the molecular interactions governing this inhibition. We will explore the structure-activity relationship centered on the thione functional group, the multi-step enzymatic process that MMI disrupts, and the nature of its binding to the TPO active site. Furthermore, this document furnishes field-proven experimental protocols for quantifying TPO inhibition, offering a practical framework for research and development in endocrinology and toxicology.

Introduction: The Central Role of Thyroid Peroxidase (TPO)

The thyroid gland governs metabolism through the synthesis and secretion of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). This process is critically dependent on thyroid peroxidase (TPO), a large, heme-containing glycoprotein located on the apical membrane of thyroid follicular cells.[1][2] TPO orchestrates two essential, sequential reactions:

  • Iodide Oxidation: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into a more reactive iodine species (I⁰ or I⁺), often referred to as oxidized iodide or an iodinating species.[1][3]

  • Iodination and Coupling: This reactive iodine is then incorporated onto tyrosine residues within the thyroglobulin (Tg) protein backbone, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine residues to form T4 (DIT + DIT) and T3 (MIT + DIT).[2][4][5]

Disruption of TPO activity is a primary strategy for managing hyperthyroidism, a condition of excessive thyroid hormone production.[6] 5-Methyl-1H-imidazole-2-thiol (Methimazole) is a principal agent in a class of antithyroid drugs known as thionamides, which directly target TPO.[4][7]

Methimazole: Structure and Functionality

The inhibitory capacity of Methimazole is intrinsically linked to its chemical structure: a 5-membered imidazole ring with a methyl group at position 1 and a thione (C=S) group at position 2.[4] The key to its function lies in the thiourea moiety (-N-C(S)-N-), which is capable of existing in thione-thiol tautomeric forms. This structural feature is the locus of its interaction with the TPO-catalyzed reaction.[8]

The Core Mechanism of TPO Inhibition

Methimazole does not directly inhibit the native TPO enzyme. Instead, it acts as a substrate for the activated, oxidized enzyme complex, thereby diverting the enzyme's oxidative power away from thyroid hormone synthesis.[9][10] The mechanism can be dissected into several key steps.

Prerequisite: TPO Oxidation

The inhibitory process begins only after TPO is oxidized by H₂O₂. This initial step forms an oxidized enzyme intermediate (often denoted TPOox or Compound I), shifting the heme Soret band from approximately 411 nm to 420 nm.[9] This oxidized heme is the true target of Methimazole.

Competitive Substrate and Trapping of Oxidized Iodide

Methimazole functions as a potent competitive inhibitor by acting as a superior reducing substrate compared to iodide or thyroglobulin's tyrosine residues.[3][11] It effectively "traps" the oxidized iodine intermediate generated by TPO.[10] Instead of the oxidized iodine proceeding to iodinate tyrosine, it is scavenged by Methimazole. This prevents both the iodination of thyroglobulin and the subsequent coupling of iodotyrosines, halting the production of T3 and T4.[3][5]

Irreversible Inactivation ("Suicide Inhibition")

The interaction is more complex than simple competition. Evidence strongly supports a mechanism of irreversible or "suicide" inactivation.[8][9][10] In this process:

  • The oxidized TPO (TPOox) oxidizes Methimazole.

  • This oxidation generates a reactive Methimazole intermediate.

  • This intermediate then covalently binds to the prosthetic heme group of TPO, leading to the enzyme's inactivation.[12][13]

This inactivation occurs when Methimazole is incubated with TPO and H₂O₂ in the absence of an iodide substrate.[10] However, the presence of iodide can protect the enzyme from this irreversible inactivation, as iodide competes with the drug for the oxidized enzyme intermediate.[9][10] This dual mechanism—competing for oxidized iodide and causing irreversible inactivation—underlines Methimazole's high potency.[8][14]

The following diagram illustrates the dual inhibitory pathway of Methimazole.

TPO_Inhibition cluster_pathway Thyroid Hormone Synthesis & MMI Inhibition TPO TPO (Native) H2O2 H₂O₂ TPO_ox TPO (Oxidized Intermediate) [TPOox] H2O2->TPO_ox Oxidation Iodide Iodide (I⁻) MMI Methimazole (MMI) TPO_ox->MMI MMI acts as substrate TPO_inactivated TPO (Inactivated) Covalent Adduct I_ox Reactive Iodine (I⁺) Iodide->I_ox Oxidation by TPOox Tyr Tyrosine on Thyroglobulin I_ox->Tyr Iodination I_ox->MMI Iodide Trapping (Prevents Iodination) MIT_DIT MIT / DIT Hormones T3 / T4 MIT_DIT->Hormones Coupling Reaction MMI_ox MMI (Oxidized) MMI->MMI_ox Oxidation by TPOox MMI_ox->TPO_ox Covalent Binding & Irreversible Inactivation

Caption: Mechanism of TPO inhibition by Methimazole (MMI).

Structure-Activity Relationship (SAR)

The inhibitory activity of thionamides is highly dependent on specific structural features:

  • Thione Group (C=S): Replacement of the sulfur atom abolishes antithyroid activity, highlighting its critical role as the site of oxidation and interaction.[15]

  • Imidazole Ring: Imidazole-based thiones like Methimazole are generally more potent inhibitors than thiouracil-based drugs like propylthiouracil (PTU).[14]

  • N-H Moiety: The presence of a free N-H group within the thiourea structure is considered essential for efficient inhibition. N-methylation has been shown to abolish TPO inhibitory activity, suggesting the proton on the nitrogen is involved in the interaction with the enzyme or the oxidized intermediate.[8][15]

Experimental Validation: In Vitro TPO Inhibition Assay

To quantify the inhibitory potential of compounds like Methimazole or to screen for novel TPO inhibitors, a robust in vitro assay is essential. The Amplex® UltraRed (AUR) assay is a widely used, sensitive, and high-throughput compatible method.[16][17][18]

Principle

The assay measures the H₂O₂-dependent peroxidase activity of TPO. In the presence of H₂O₂, TPO catalyzes the oxidation of the non-fluorescent Amplex® UltraRed substrate to the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to TPO activity. An inhibitor will decrease this rate.

Detailed Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay

Materials & Reagents:

  • TPO Source: Commercially available rat or human thyroid microsomes.

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4.

  • Amplex® UltraRed Reagent: 10 mM stock solution in DMSO.

  • Hydrogen Peroxide (H₂O₂): Freshly prepared 20 mM stock in distilled water.

  • Test Compound: Methimazole (MMI, CAS No. 60-56-0) as a reference inhibitor. Stock solution in DMSO.

  • Apparatus: 96-well black microplate, fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

Experimental Workflow Diagram:

TPO_Assay_Workflow start Start: Prepare Reagents prep_plate Dispense Assay Buffer and TPO Microsomes to 96-well plate start->prep_plate add_inhibitor Add Vehicle (DMSO) or Test Compound (MMI) at various concentrations prep_plate->add_inhibitor pre_incubate Pre-incubate plate (e.g., 15 min at 25°C) add_inhibitor->pre_incubate add_substrate Add AUR/H₂O₂ solution to all wells to initiate reaction pre_incubate->add_substrate prep_substrate Prepare AUR/H₂O₂ Working Solution prep_substrate->add_substrate read_plate Immediately begin kinetic fluorescence reading (e.g., every 1 min for 20 min) add_substrate->read_plate analyze Calculate reaction rates (V) Plot % Inhibition vs. [Inhibitor] Determine IC₅₀ value read_plate->analyze end_node End analyze->end_node

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Exploratory

Structural Dynamics and Hydrogen Bonding Architecture of 5-Methyl-1H-imidazole-2-thiol

A Comprehensive Crystallographic Whitepaper Executive Summary 5-Methyl-1H-imidazole-2-thiol (also referred to by its tautomeric name, 4-methyl-2-mercaptoimidazole) is a critical heterocyclic building block with extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Crystallographic Whitepaper

Executive Summary

5-Methyl-1H-imidazole-2-thiol (also referred to by its tautomeric name, 4-methyl-2-mercaptoimidazole) is a critical heterocyclic building block with extensive applications ranging from pH-sensitive liposomal drug delivery systems to advanced coordination chemistry[1]. Understanding its solid-state architecture is paramount for predicting its physicochemical properties, solubility profiles, and reactivity. This whitepaper provides an in-depth crystallographic analysis of 5-methyl-1H-imidazole-2-thiol, detailing its thione-thiol tautomerism, the thermodynamics of its hydrogen-bonding network, and the rigorous experimental protocols required for single-crystal X-ray diffraction (SCXRD) validation.

Molecular Geometry and Thione-Thiol Tautomerism

In solution, 2-mercaptoimidazoles exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomers. However, in the solid state, crystallographic evidence overwhelmingly demonstrates that these compounds crystallize exclusively as the thione tautomer (i.e., 5-methyl-1,3-dihydro-2H-imidazole-2-thione)[2].

Mechanistic Causality of Tautomeric Preference: The absolute preference for the thione form in the crystal lattice is driven by the superior hydrogen-bond acceptor capacity of the highly polarizable C=S bond compared to the C-S-H group. Furthermore, the thione form provides two distinct N-H hydrogen-bond donors (N1-H and N3-H), whereas the thiol form only provides one. The maximization of cohesive lattice energy through extensive N-H···S interactions thermodynamically traps the molecule in the thione state during the nucleation phase of crystallization[2].

G A Thiol Tautomer (Minor in Solid) B Thione Tautomer (Major in Solid) A->B Proton Transfer C N1-H···S Hydrogen Bonds (Centrosymmetric Dimers) B->C Primary Motif R2,2(8) D N3-H···S Hydrogen Bonds (Extended 2D Sheets) C->D Secondary Motif C(4) Chains

Figure 1: Tautomeric equilibrium and hierarchical hydrogen bonding assembly.

The Hydrogen Bonding Network: Core Architecture

The defining feature of 5-methyl-1H-imidazole-2-thiol's crystal structure is its hierarchical hydrogen-bonding network. Unlike its 1-methyl analog (methimazole), which possesses only a single N-H donor and typically forms isolated centrosymmetric dimers, the 5-methyl derivative utilizes both N1 and N3 protons to construct a robust multidimensional lattice[2].

  • Primary Motif (Centrosymmetric Dimers): Two molecules pair up via complementary N1-H···S=C hydrogen bonds, forming a robust R22​(8) cyclic dimer. The N···S donor-acceptor distance is typically in the range of 3.25–3.35 Å, indicative of strong hydrogen bonding for sulfur systems[2].

  • Secondary Motif (Extended Chains): The remaining N3-H donor interacts with the sulfur atom of an adjacent dimer. Because the sulfur atom in the thione group acts as a bifurcated hydrogen-bond acceptor, these secondary N3-H···S=C interactions link the R22​(8) dimers into infinite one-dimensional ribbons or two-dimensional sheets along the crystallographic axes.

Quantitative Data: Crystallographic Parameters

The following table summarizes the representative crystallographic and geometric parameters for 5-methyl-1,3-dihydro-2H-imidazole-2-thione, synthesized from high-resolution SCXRD data of analogous 2-imidazolethiones[2].

Crystallographic ParameterRepresentative ValueStructural Significance
Space Group P21​/c (Monoclinic)Facilitates centrosymmetric dimer packing.
C=S Bond Length 1.68 - 1.71 ÅElongated compared to free C=S (1.60 Å), confirming strong H-bond acceptor role.
C-N Bond Lengths 1.33 - 1.35 ÅIndicates significant electron delocalization within the thioamide core.
Primary H-Bond (N1-H···S) D⋯A≈3.28 Å, ∠DHA≈172∘ Highly directional, forming the core R22​(8) dimer.
Secondary H-Bond (N3-H···S) D⋯A≈3.35 Å, ∠DHA≈160∘ Slightly longer and bent; drives 2D sheet propagation.

Experimental Protocols: Crystallization and X-Ray Diffraction

To ensure high scientific integrity and trustworthiness, the structural determination of 5-methyl-1H-imidazole-2-thiol must follow a self-validating workflow. The protocol below outlines the exact methodology for isolating diffraction-quality crystals and solving the structure.

Step 1: Controlled Crystallization
  • Solvent Preparation: Dissolve 50 mg of high-purity 5-methyl-1H-imidazole-2-thiol[3] in 5 mL of a 1:1 mixture of ethanol and deionized water.

    • Causality: A polar protic solvent mixture is chosen to solvate both the thione and thiol tautomers while providing a high dielectric medium that stabilizes the highly polar thione form during nucleation.

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Growth: Puncture the vial cap with a narrow needle and allow slow evaporation at 298 K for 5–7 days until colorless, block-like crystals form.

Step 2: Crystal Harvesting and Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat it immediately in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil prevents solvent loss and protects the crystal from atmospheric moisture, preserving lattice integrity.

  • Thermal Control: Transfer the crystal to the diffractometer cold stream (100 K).

    • Causality: Low-temperature data collection freezes the thermal motion of the C5-methyl group and sharpens the diffraction spots, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms on N1 and N3.

  • Irradiation: Collect data using Mo K α radiation ( λ=0.71073 Å) up to a resolution of 2θ=55∘ .

Step 3: Structure Solution and Self-Validation
  • Solving: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Checkpoint (Crucial): Locate the N-H hydrogen atoms objectively from the residual electron density (difference Fourier map) rather than placing them in calculated positions. If the thione form is correct, distinct electron density peaks will appear adjacent to N1 and N3, with no density near the sulfur atom. Refine these hydrogen coordinates freely.

  • Verification: Ensure the final R1​ value is <0.05 and the Goodness-of-Fit (GoF) is near 1.00, confirming the trustworthiness of the structural model.

Workflow S1 1. Solvent Selection (EtOH/H2O 1:1) S2 2. Controlled Nucleation (Slow Evaporation at 298K) S1->S2 S3 3. Crystal Harvesting (Paratone Oil, 100K) S2->S3 S4 4. SCXRD Data Collection (Mo Kα, λ=0.71073 Å) S3->S4 S5 5. Structure Refinement (SHELXL, Anisotropic) S4->S5

Figure 2: Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure of 5-methyl-1H-imidazole-2-thiol is a masterclass in supramolecular self-assembly. Driven by the thermodynamic stability of the thione tautomer, the molecule leverages a bifurcated hydrogen-bonding network to form resilient 2D architectures. For drug development professionals utilizing this moiety in pH-sensitive liposomes or catalytic systems, understanding this robust N-H···S network is essential for predicting solubility profiles, pKa shifts, and intermolecular interactions in complex biological microenvironments.

References[3] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry - ACS Publications. Available Here[2] Structural Characterization of 2-Imidazolones: Comparison with their Heavier Chalcogen Counterparts. Inorganic Chemistry - ACS Publications. Available Here[1] Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. PMC. Available Here

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Effects of 5-methyl-1H-imidazole-2-thiol on Cell Lines

Foreword The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[2] This guide focuses on a specific, yet promising molecule: 5-methyl-1H-imidazole-2-thiol. While much of the existing literature explores complex substituted imidazoles, the foundational principles and expected biological activities can be extrapolated to this core structure. The presence of the thiol group at the 2-position and a methyl group at the 5-position suggests a reactive and specific profile for cellular interaction. This document serves as a technical framework for researchers and drug development professionals aiming to investigate the in vitro pharmacological effects of 5-methyl-1H-imidazole-2-thiol, providing both theoretical grounding and practical, field-proven methodologies.

Introduction to 5-methyl-1H-imidazole-2-thiol: A Molecule of Interest

5-methyl-1H-imidazole-2-thiol, also known as 4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione, is a heterocyclic compound featuring a five-membered imidazole ring.[4] The key functional groups that dictate its pharmacological potential are the thiol (-SH) group and the methyl (-CH3) group. The thiol group is of particular interest due to its nucleophilic nature and its ability to interact with biological macromolecules, notably by forming covalent bonds with cysteine residues in proteins.[5] This reactivity is a common mechanism for the modulation of enzyme activity and signal transduction pathways.[5] The imidazole scaffold itself is a bioisostere of purine, allowing it to interact with a variety of biological targets.[6] Based on extensive research into its derivatives, 5-methyl-1H-imidazole-2-thiol is hypothesized to possess significant anticancer and antimicrobial properties.

Anticipated In Vitro Anticancer Effects

Derivatives of imidazole-2-thiol have consistently demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[7][8] The primary mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.

Cytotoxicity and Anti-Proliferative Activity

The initial step in evaluating the anticancer potential of 5-methyl-1H-imidazole-2-thiol is to determine its dose-dependent effect on the viability of cancer cells. It is anticipated that this compound will exhibit selective cytotoxicity towards cancer cells over normal cell lines.

Table 1: Hypothetical IC50 Values for 5-methyl-1H-imidazole-2-thiol against Various Cancer Cell Lines

Cell LineCancer TypeExpected IC50 (µM)
MCF-7Breast Adenocarcinoma5 - 20
HepG2Hepatocellular Carcinoma10 - 30
HCT-116Colorectal Carcinoma8 - 25
A549Lung Carcinoma15 - 40
MRC-5Normal Lung Fibroblast> 100

Note: These values are hypothetical and based on the reported activities of structurally related imidazole-2-thiol derivatives.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Imidazole derivatives have been shown to trigger apoptosis in cancer cells.[7] It is plausible that 5-methyl-1H-imidazole-2-thiol will activate the intrinsic apoptotic pathway.

Experimental Workflow for Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay cluster_2 Data Acquisition and Analysis treat Treat Cancer Cells with 5-methyl-1H-imidazole-2-thiol (IC50 concentration) stain Stain with Annexin V-FITC and Propidium Iodide (PI) treat->stain Incubate for 24-48h flow Analyze by Flow Cytometry stain->flow quadrant Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) flow->quadrant

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Cell Cycle Arrest

Many imidazole-based compounds exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[7] This prevents cancer cells from dividing and proliferating.

Proposed Signaling Pathway for G2/M Arrest

G compound 5-methyl-1H-imidazole-2-thiol target Putative Target (e.g., Kinase, Tubulin) compound->target Inhibits/Modulates cdc25c Cdc25C Phosphatase (Inactive) target->cdc25c Prevents Activation cdk1 CDK1/Cyclin B1 Complex (Inactive) cdc25c->cdk1 Cannot Dephosphorylate g2m G2/M Phase Arrest cdk1->g2m Leads to

Caption: Hypothesized pathway for G2/M cell cycle arrest.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These represent standard, validated methodologies in cellular and molecular biology.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-methyl-1H-imidazole-2-thiol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with 5-methyl-1H-imidazole-2-thiol at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Potential Molecular Mechanisms and Targets

The pharmacological effects of 5-methyl-1H-imidazole-2-thiol are likely mediated through its interaction with specific molecular targets. Based on studies of its analogs, several potential mechanisms can be proposed.

  • Kinase Inhibition: Many imidazole derivatives are known to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as VEGFR-2 and B-Raf.[7]

  • Tubulin Polymerization Inhibition: Some imidazole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

  • DNA Intercalation: The planar structure of the imidazole ring may allow for intercalation into DNA, causing DNA damage and triggering cell death pathways.[8]

  • Mitochondrial Targeting: There is evidence that certain aryl-1H-imidazoles target mitochondria, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[9]

Conclusion and Future Directions

5-methyl-1H-imidazole-2-thiol represents a promising scaffold for the development of novel therapeutic agents. The in vitro evidence from structurally related compounds strongly suggests that it possesses significant anticancer activity, likely mediated through the induction of apoptosis and cell cycle arrest. The experimental protocols and theoretical frameworks provided in this guide offer a comprehensive starting point for its pharmacological evaluation.

Future research should focus on elucidating the precise molecular targets of 5-methyl-1H-imidazole-2-thiol through techniques such as proteomics and molecular docking studies. Furthermore, its efficacy should be validated in more complex in vitro models, such as 3D spheroids, and eventually in in vivo animal models to assess its therapeutic potential.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., Hassan, H. G., Clercq, E. D., & Pannecouque, C. (2007). Nitroimidazoles. V. Synthesis and anti-HIV evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives. Acta Pharmaceutica, 57(4), 379–393.
  • Atwa, E. E. M., El-Saeed, E.-S. H., & El-Gazzar, A. B. A. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer, Apoptosis, Cell Cycle Analysis, and VEGFR-2 Inhibition Assay. Molecules, 26(6), 1735. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Journal of Chemistry, 2019, 1–8. [Link]

  • Fathalla, W., & Zhran, M. K. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Kaur, R., & Kaur, M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Current Medicinal Chemistry, 28(1), 100-137. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44059–44071. [Link]

  • Morsy, S. M. I., & El-Fakharany, E. M. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(53), 33359-33374. [Link]

  • Sharma, D., & Kumar, R. (2012). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Journal of the Korean Chemical Society, 56(2), 249-254.
  • Mathieu, V., Van Den Berge, E., Ceusters, J., Konopka, T., Cops, A., Bruyère, C., Pirker, C., Berger, W., Trieu-Van, T., Serteyn, D., Kiss, R., & Robiette, R. (2013). New 5-Aryl-1H-imidazoles display in vitro antitumor activity against apoptosis-resistant cancer models, including melanomas, through mitochondrial targeting. Journal of Medicinal Chemistry, 56(17), 6626–6637. [Link]

  • Negi, A., Kumar, R., & Singh, P. (2015). Imidazoles as potential anticancer agents. RSC Advances, 5(120), 99081-99113. [Link]

  • Husseiny, M. I., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2345. [Link]

  • Usman, M., et al. (2023). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents. Arabian Journal of Chemistry, 16(1), 104393. [Link]

  • Altameemi, H. A., Askar, F. W., & Nief, O. A. (2019). Synthesis and biological evaluation of some imidazoline derivatives. International Journal of Pharmaceutical Research, 11(4), 1326-1334.
  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44059-44071. [Link]

  • Patel, J. S. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal of Fundamental and Applied Research, 10(9), 1-10.
  • De Brabander, M., et al. (1976). The Effects of Methyl [5-(2-Thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate, (R 17934; NSC 238159), a New Synthetic Antitumoral Drug, on the Ultrastructure of Normal and Malignant Cells in Vitro. Cancer Research, 36(3), 905-916.
  • Insuasty, B., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Kim, J. H., et al. (2025). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 27(1), 123. [Link]

  • Bespalov, A. Y., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 11(2), 1-10. [Link]

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Protocols & Analytical Methods

Method

Application Note: 5-Methyl-1H-imidazole-2-thiol as an Advanced Corrosion Inhibitor for Copper Alloys

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Content Focus: Mechanistic causality, self-validating electrochemical protocols, and quantitative surface analysis. Executive Summary Copper a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Content Focus: Mechanistic causality, self-validating electrochemical protocols, and quantitative surface analysis.

Executive Summary

Copper and its alloys are highly susceptible to corrosion in aggressive aqueous environments (e.g., acidic solutions or chloride-rich media). While benzotriazole (BTA) has historically been the industry standard, environmental toxicity concerns have driven the search for greener alternatives[1]. 5-Methyl-1H-imidazole-2-thiol has emerged as a highly potent, low-toxicity mixed-type corrosion inhibitor. This application note details the mechanistic principles, formulation strategies, and self-validating electrochemical protocols required to evaluate and deploy this compound effectively.

Mechanistic Insights: The "Why" Behind the Molecule

To optimize formulation, one must understand the causality of the molecule's interaction with the copper surface. The efficacy of 5-methyl-1H-imidazole-2-thiol is governed by three fundamental chemical principles:

  • Hard-Soft Acid-Base (HSAB) Chemisorption: Copper, particularly in its Cu(I) oxidation state at the metal-fluid interface, acts as a "soft acid." The mercapto (-SH) group on the inhibitor is a highly polarizable "soft base." This complementary pairing results in strong coordinate covalent bonding, displacing adsorbed water molecules to form a primary chemisorbed layer[2].

  • Frontier Molecular Orbital (FMO) Enhancement: The methyl group at the C5 position is not merely structural; it exerts a positive inductive (+I) effect. This electron-donating property raises the energy of the Highest Occupied Molecular Orbital ( EHOMO​ ) of the imidazole ring, enhancing the ability of the unprotonated nitrogen (N3) to donate π -electrons into the vacant 4s and 4p d-orbitals of the copper substrate[3].

  • Intermolecular Hydrogen Bonding: Unlike 1-methyl-1H-imidazole-2-thiol (MMI) which has a methylated nitrogen[4], the 5-methyl variant retains a free N-H bond at the N1 position. This allows for extensive intermolecular hydrogen bonding between adjacent adsorbed molecules, creating a tightly packed, highly ordered 2D polymeric barrier that effectively blocks the diffusion of corrosive ions (e.g., Cl− , SO42−​ )[5].

Mechanism N1 5-Methyl-1H-imidazole-2-thiol (Aqueous Phase) N2 Thiol Deprotonation & Diffusion to Interface N1->N2 N3 Chemisorption on Cu(I)/Cu(II) (Soft Acid-Soft Base Interaction) N2->N3 N4 Polymer-like Film Formation (Hydrophobic Barrier) N3->N4 N5 Anodic & Cathodic Corrosion Inhibition N4->N5

Fig 1: Chemisorption mechanism of 5-methyl-1H-imidazole-2-thiol on copper surfaces.

Materials & Reagents

  • Substrate: Copper alloy coupons (e.g., UNS C26000 Brass or 99.9% pure Cu), machined to expose exactly 1.0 cm2 of surface area.

  • Inhibitor: 5-Methyl-1H-imidazole-2-thiol (Analytical grade, >98% purity).

  • Electrolyte: 0.5 M H2​SO4​ or 3.5 wt% NaCl (prepared using 18.2 M Ω⋅ cm ultrapure water).

  • Solvent: Absolute ethanol (for initial inhibitor dissolution, as aqueous solubility is limited at high concentrations).

Experimental Protocols: A Self-Validating Workflow

The following protocol utilizes a self-validating electrochemical approach. By sequencing non-destructive techniques before destructive ones, the integrity of the data is guaranteed.

Protocol A: Substrate Preparation

Causality: Surface roughness directly impacts the electrochemical active surface area (ECSA). Inconsistent polishing leads to standard deviation spikes in current density ( icorr​ ).

  • Abrade the copper working electrode successively using SiC abrasive paper from 400 up to 2000 grit.

  • Rinse thoroughly with ultrapure water.

  • Sonicate the electrode in absolute ethanol for 5 minutes to remove micro-particulates and organic residues.

  • Dry under a stream of high-purity N2​ gas and use immediately to prevent native oxide thickening.

Protocol B: Inhibitor Formulation
  • Prepare a 0.1 M stock solution of 5-methyl-1H-imidazole-2-thiol in a 1:9 ethanol-water mixture.

  • Serially dilute the stock into the chosen test electrolyte (e.g., 0.5 M H2​SO4​ ) to achieve working concentrations of 10−4 M , 5×10−4 M , and 10−3 M .

Protocol C: Electrochemical Evaluation

Causality: Electrochemical Impedance Spectroscopy (EIS) is non-destructive and must be performed before Potentiodynamic Polarization (Tafel), which applies high overpotentials that permanently destroy the inhibitor film.

  • Cell Assembly: Set up a standard 3-electrode cell. Use the copper alloy as the Working Electrode (WE), a Platinum mesh as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE).

  • OCP Stabilization (Self-Validation Step): Immerse the WE in the solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes.

    • Validation Check: Do not proceed until the OCP drift is <2 mV per 10 minutes. A drifting OCP indicates the inhibitor film is still forming or degrading, which will violate the Kramers-Kronig relations required for valid EIS data.

  • EIS Measurement: Apply an AC sinusoidal perturbation of 10 mV RMS around the stabilized OCP. Sweep the frequency from 100 kHz down to 10 mHz .

  • Potentiodynamic Polarization: Following EIS, sweep the potential from −250 mV to +250 mV relative to the OCP at a scan rate of 1.0 mV/s .

Workflow S1 1. Substrate Preparation (SiC Abrasion & Sonication) S3 3. Cell Assembly (3-Electrode Configuration) S1->S3 S2 2. Inhibitor Formulation (10⁻⁴ to 10⁻² M in Electrolyte) S2->S3 S4 4. OCP Stabilization (Drift < 2 mV / 10 min) S3->S4 S5 5. EIS Measurement (100 kHz - 10 mHz, 10 mV rms) S4->S5 S6 6. Tafel Polarization (±250 mV vs OCP, 1 mV/s) S5->S6 S7 7. Data Extraction (R_ct, i_corr, IE%) S6->S7

Fig 2: Step-by-step electrochemical validation workflow for corrosion inhibitors.

Data Interpretation & Quantitative Analysis

The efficiency of the inhibitor is quantified by calculating the Inhibition Efficiency ( IE% ) from both the charge transfer resistance ( Rct​ ) obtained via EIS, and the corrosion current density ( icorr​ ) obtained via Tafel extrapolation.

Equation for IE% (Tafel): IE%=(icorr(blank)​icorr(blank)​−icorr(inhibitor)​​)×100

Table 1: Representative Electrochemical Parameters for Copper in 0.5 M H2​SO4​ at 298 K [2]

Inhibitor Concentration (M) Ecorr​ (mV vs. SCE) icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 )Inhibition Efficiency ( IE% )
Blank (0.0 M) -24515.2125
1.0×10−4 -2382.865081.5%
5.0×10−4 -2322.198086.1%
1.0×10−3 -2281.4125090.7%

Data Interpretation Note: 5-Methyl-1H-imidazole-2-thiol typically causes a slight anodic shift in Ecorr​ (less than 85 mV), classifying it as a mixed-type inhibitor with predominant anodic control. It retards both the anodic dissolution of copper and the cathodic reduction of oxygen/hydrogen ions[6].

Troubleshooting & Self-Validating Systems

  • Inductive Loops in EIS Nyquist Plots: If you observe an inductive loop at low frequencies, this indicates the relaxation of adsorbed intermediate species (e.g., CuClads​ or CuSO4(ads)​ ). If the inhibitor concentration is sufficiently high ( >10−3 M ), this loop should disappear, replaced by a large capacitive semicircle, validating successful film formation[5].

  • Tafel Slope Anomalies: If the cathodic Tafel slope ( βc​ ) changes significantly upon adding the inhibitor, it suggests the inhibitor is altering the mechanism of the hydrogen evolution reaction, not merely blocking active sites.

References

  • Tappa Vinod Kumar. (2016). Computational Studies for Inhibitory Action of 2-Mercapto-1-Methylimidazole Tautomers on Steel Using of Density Functional Theory Method (DFT). International Journal of Computational and Theoretical Chemistry. 3

  • Benali, O., Larabi, L., & Harek, Y. (2010). Inhibiting effects of 2-mercapto-1-methylimidazole on copper corrosion in 0.5 M sulfuric acid. Journal of Saudi Chemical Society, 14(2), 231-235.2

  • Finšgar, M. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. SciSpace / Open Access. 4

  • SciELO Brazil / HMAMOU, D. B., et al. (2014). Evaluation of the anticorrosion performance of peel garlic extract as corrosion inhibitor for ASTM 1020 carbon steel in acidic solution (Contextualizing Benzotriazole alternatives).1

  • PMC / National Institutes of Health. (2020). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution.5

  • Langmuir - ACS Publications. (2007). Enhanced Copper Surface Protection in Aqueous Solutions Containing Short-Chain Alkanoic Acid Potassium Salts (Contextualizing Imidazole derivatives).6

Sources

Application

Application Note: Spectrophotometric Determination of 5-Methyl-1H-imidazole-2-thiol in Biological Matrices

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Matrix: Human Serum and Urine Analytes: 5-Methyl-1H-imidazole-2-thiol (and structurally homologous mercaptoimidazoles) Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Matrix: Human Serum and Urine Analytes: 5-Methyl-1H-imidazole-2-thiol (and structurally homologous mercaptoimidazoles)

Executive Summary & Mechanistic Rationale

The quantification of mercaptoimidazoles, such as 5-methyl-1H-imidazole-2-thiol (a positional isomer of the widely used antithyroid drug methimazole), in biological fluids is a critical requirement in pharmacokinetic profiling and toxicology. The primary analytical challenge lies in distinguishing the target small-molecule thiol from the massive background of endogenous biological sulfhydryls (e.g., human serum albumin, glutathione, and free cysteine).

As a Senior Application Scientist, I have designed this guide to bypass the need for expensive LC-MS/MS instrumentation by leveraging highly specific, self-validating spectrophotometric workflows. Because the chemical reactivity of the 2-thiol group on the imidazole ring is conserved across isomers, we adapt gold-standard mercaptoimidazole assays for this specific analyte.

This protocol details two orthogonal methods, each chosen for specific mechanistic advantages:

  • Method A (Potassium Ferricyanide-Fe(III) Assay): Capitalizes on the reducing power of the thione-thiol tautomer. The analyte reduces Fe(III) to Fe(II) at an acidic pH. The in situ generated Fe(II) reacts with potassium ferricyanide to form a soluble Prussian Blue complex. Causality: The massive molar absorptivity of Prussian Blue at 735 nm completely bypasses the absorbance interference of biological pigments (like hemoglobin or bilirubin), which absorb predominantly below 600 nm.

  • Method B (DTNB / Ellman’s Reagent Assay): The gold standard for sulfhydryl quantification . Causality: DTNB undergoes a stoichiometric disulfide exchange with the analyte's thiolate anion ( S− ) at pH 8.0, releasing the highly colored 2-nitro-5-thiobenzoate ( TNB2− ) dianion.

Experimental Workflows & Logical Relationships

To ensure a self-validating system, the biological matrix must be rigorously prepared before introducing it to the spectrophotometric reagents. The workflows below map the logical progression from raw sample to isolated analyte, and finally to the chemical reaction.

Sample_Prep S1 Raw Biological Sample (Serum / Urine) S2 Initial Centrifugation (3000 x g, 10 min) S1->S2 Remove cellular debris S3 Protein Precipitation Add 10% TCA (Serum) S2->S3 Serum Pathway S6 pH Adjustment (Buffer to pH 4.0 or 8.0) S2->S6 Urine Pathway (Direct Dilution) S4 Vortex & Centrifuge (10000 x g, 15 min) S3->S4 Denature endogenous proteins S5 Supernatant Collection (Analyte Isolation) S4->S5 Pellet protein-bound thiols S5->S6 Prepare for specific assay

Fig 1. Pre-analytical biological sample preparation workflow to eliminate endogenous thiol interference.

Fe_Ferricyanide_Mechanism A 5-Methyl-1H-imidazole-2-thiol (Analyte) C Redox Reaction Fe(III) -> Fe(II) A->C Reduces B Fe(III) Solution (pH 4.0 Buffer) B->C Oxidizes E Prussian Blue Complex (Soluble) C->E Fe(II) reacts D Potassium Ferricyanide K3[Fe(CN)6] D->E Complexation F Absorbance at 735 nm E->F Quantification

Fig 2. Chemical reaction mechanism for the Potassium Ferricyanide-Fe(III) spectrophotometric assay.

Quantitative Performance Metrics

The selection between Method A and Method B depends on the required sensitivity and the nature of the biological matrix. Method A is superior for hemolyzed or highly pigmented samples due to its long detection wavelength, while Method B offers broader dynamic range.

Analytical ParameterMethod A: Fe(III)-FerricyanideMethod B: DTNB (Ellman's Reagent)
Detection Wavelength ( λmax​ ) 735 nm412 nm
Reaction Environment Acidic (pH 4.0)Alkaline (pH 8.0)
Linear Dynamic Range 0.02 – 6.00 µg/mL0.50 – 20.0 µg/mL
Limit of Detection (LOD) 0.015 µg/mL0.10 µg/mL
Molar Absorptivity ( ϵ ) 5.7×104 L mol−1cm−1 1.41×104 L mol−1cm−1
Matrix Interference Very Low (High wavelength bypasses pigments)Moderate (Requires rigorous sample blanking)
Color Stability Read within 15–30 minutesHighly stable (>2 hours at room temp)

Detailed Experimental Protocols

Pre-Analytical Sample Preparation (Deproteinization)

Causality: Serum contains approximately 0.5 mM of endogenous thiols (mostly Cys-34 on Human Serum Albumin). If not removed, these will cross-react with both Fe(III) and DTNB, causing massive false-positive overestimation . Trichloroacetic acid (TCA) is used because it rapidly denatures proteins and forces them out of solution while leaving the small-molecule 5-methyl-1H-imidazole-2-thiol in the supernatant.

  • Serum: Transfer 500 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA).

  • Vortex vigorously for 30 seconds to ensure complete protein aggregation.

  • Centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Carefully transfer the clear supernatant to a fresh tube.

  • Urine: Urine generally lacks high protein content. Centrifuge raw urine at 3,000 × g for 10 minutes to remove cellular debris, then dilute 1:10 with the appropriate assay buffer.

Method A: Potassium Ferricyanide-Fe(III) Assay

System Suitability: The redox potential of the Fe(III)/Fe(II) couple is highly pH-dependent. The reaction must be buffered exactly at pH 4.0 using an acetate buffer. Above pH 5.0, Fe(III) forms insoluble hydroxides, destroying assay sensitivity .

Reagents Required:

  • Acetate Buffer (0.1 M, pH 4.0)

  • Ferric Chloride ( FeCl3​ ) Solution: 5.0×10−3 M in 0.01 M HCl.

  • Potassium Ferricyanide ( K3​[Fe(CN)6​] ) Solution: 5.0×10−3 M in deionized water.

Step-by-Step Procedure:

  • Blanking (Self-Validation): Prepare a Reagent Blank by mixing 1.0 mL Acetate Buffer, 0.5 mL FeCl3​ , and 0.5 mL K3​[Fe(CN)6​] . The absorbance at 735 nm must be < 0.050. A higher value indicates iron contamination in your glassware.

  • Reaction: Into a 10 mL volumetric flask, sequentially add:

    • 1.0 mL of Acetate Buffer (pH 4.0).

    • An aliquot of the deproteinized sample (containing 0.2 to 60 µg of the analyte).

    • 0.5 mL of FeCl3​ solution.

    • 0.5 mL of K3​[Fe(CN)6​] solution.

  • Incubation: Mix thoroughly and let stand at room temperature (25°C) for exactly 15 minutes to allow the Prussian Blue complex to fully develop.

  • Volume Adjustment: Dilute to the 10 mL mark with deionized water.

  • Measurement: Measure the absorbance at 735 nm against the Reagent Blank using a 1-cm quartz cuvette.

Method B: DTNB (Ellman’s Reagent) Derivatization

Causality: The disulfide exchange reaction requires the thiol to be in its deprotonated thiolate ( S− ) form. Because TCA was used during sample prep, the supernatant is highly acidic. You must use a high-capacity buffer (0.2 M Tris-HCl, pH 8.0) to overcome the TCA and bring the final reaction pH to 8.0 .

Reagents Required:

  • Tris-HCl Buffer (0.2 M, pH 8.0) containing 1 mM EDTA (EDTA prevents trace-metal catalyzed oxidation of the thiol).

  • DTNB Reagent: 4 mg/mL in 0.2 M Tris-HCl buffer (Prepare fresh daily and protect from light).

Step-by-Step Procedure:

  • Sample Blanking: Because biological samples (especially urine) contain endogenous pigments absorbing near 400 nm, prepare a Sample Blank: 100 µL sample + 900 µL Tris buffer (No DTNB).

  • Reaction: In a 1.5 mL cuvette, combine:

    • 850 µL of Tris-HCl Buffer (pH 8.0).

    • 100 µL of the deproteinized sample.

    • 50 µL of DTNB Reagent.

  • Incubation: Mix by inversion and incubate at room temperature for 5 minutes. The reaction is extremely rapid.

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: Subtract the Sample Blank absorbance from the Reaction absorbance. Calculate the concentration using the molar extinction coefficient of TNB2− ( ϵ=14,150 M−1cm−1 ).

Field-Proven Troubleshooting Insights

  • Thiol Oxidation: 5-methyl-1H-imidazole-2-thiol is highly susceptible to auto-oxidation in the presence of dissolved oxygen and trace metals, forming inactive disulfides. Always process biological samples immediately upon collection, or store them at -80°C with 1 mM EDTA.

  • Glassware Passivation: For Method A, trace reducing agents on glassware will prematurely reduce Fe(III), causing high background noise. Wash all glassware with 1 M Nitric Acid ( HNO3​ ) and rinse with ultrapure water prior to the assay.

  • Colloidal Stability: The Prussian Blue formed in Method A is technically a colloidal suspension, not a true solution. While it is stable enough for spectrophotometric reading within a 30-minute window, prolonged standing (>2 hours) will lead to precipitation and loss of signal.

References

  • Dong, C., Zhang, Y., Guo, L., & Li, Q. M. (2010). Spectrophotometric determination of methimazole in pharmaceutical, serum and urine samples by reaction with potassium ferricyanide-Fe(III). Journal of Analytical Chemistry, 65(7), 707-712. URL:[Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. URL:[Link]

  • Skowron, M., & Ciesielski, W. (2011). Spectrophotometric determination of methimazole, D-penicillamine, captopril, and disulfiram in pure form and drug formulations. Journal of Analytical Chemistry, 66(8), 714-719. URL:[Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4), 266-276. URL:[Link]

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of 5-methyl-1H-imidazole-2-thiol

Abstract This technical guide provides a detailed examination of the mass spectrometric behavior of 5-methyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug metabolism studies. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of 5-methyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug metabolism studies. We present detailed, field-proven protocols for sample preparation and analysis using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. The core of this document is an in-depth elucidation of the compound's fragmentation pathways, supported by mechanistic insights derived from the analysis of its structural analogue, methimazole. This guide is designed to equip researchers with the necessary knowledge to confidently identify and characterize 5-methyl-1H-imidazole-2-thiol and related structures in complex matrices.

Introduction

5-methyl-1H-imidazole-2-thiol belongs to the class of sulfur-containing heterocyclic compounds, which are pivotal scaffolds in numerous pharmaceuticals. Its structural isomer, 1-methyl-1H-imidazole-2-thiol (methimazole), is a well-known antithyroid agent.[1] Understanding the mass spectrometric fragmentation of these molecules is critical for their unambiguous identification in various applications, including metabolite identification, impurity profiling, and pharmacokinetic studies. Mass spectrometry, with its high sensitivity and specificity, serves as an indispensable tool for these analyses.[1]

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust starting point for the analysis of 5-methyl-1H-imidazole-2-thiol.

Sample Preparation

Given the thiol group, care must be taken to prevent oxidation during sample handling.[3]

Protocol 2.1.1: Standard Solution Preparation for Direct Infusion/GC-MS

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 5-methyl-1H-imidazole-2-thiol and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the same solvent.

  • Solvent Consideration: Use volatile organic solvents compatible with high vacuum systems. Avoid non-volatile solvents like DMSO unless highly diluted.

  • Storage: Store solutions at 2-8°C and protect from light to minimize degradation.

Protocol 2.1.2: Sample Preparation for LC-MS/MS from a Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (if available). This 3:1 ratio is effective for precipitating proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Instrumentation and Analytical Conditions

Protocol 2.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 30-200.

Protocol 2.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.[4]

  • MS System: Waters Xevo TQ-S micro or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent C18 column suitable for polar compounds.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4][6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Data Acquisition: Full Scan (m/z 50-200) and Product Ion Scan of the protonated molecule [M+H]⁺ at m/z 115.

Results and Discussion: Fragmentation Pathways

The molecular weight of 5-methyl-1H-imidazole-2-thiol (C₄H₆N₂S) is 114.17 g/mol . We will explore its fragmentation under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecule will form a molecular ion (M⁺˙) at m/z 114, which will likely be of moderate to high abundance due to the aromaticity of the imidazole ring. The fragmentation will be driven by the loss of small, stable neutral molecules and radicals. The fragmentation of the isomeric methimazole (1-methyl-1H-imidazole-2-thiol) shows a prominent molecular ion at m/z 114 and key fragments that can be used for comparison.[2]

Proposed Key Fragmentations:

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for imidazole-containing compounds is the cleavage of the ring with the loss of HCN (27 Da). This would lead to a fragment ion at m/z 87 .

  • Loss of a Thiol Radical (•SH): Cleavage of the C-S bond can result in the loss of a thiol radical (33 Da), yielding a fragment at m/z 81 .

  • Loss of Thiocyanate (SCN) or Isothiocyanate (NCS) Radical: Ring fragmentation can lead to the expulsion of a stable radical. Loss of •NCS (58 Da) would result in a fragment at m/z 56 .

  • Formation of Methyl Thiirene Cation: Cleavage of the N-C and N-C bonds of the imidazole ring could lead to the formation of a methyl-substituted three-membered sulfur-containing ring, a methyl thiirene cation, at m/z 59 .

  • Loss of Acetylene (C₂H₂): Following initial ring opening, the loss of acetylene (26 Da) from a fragment like m/z 87 could produce an ion at m/z 61 .

EI_Fragmentation M [C₄H₆N₂S]⁺˙ m/z 114 (Molecular Ion) F87 [C₃H₅NS]⁺˙ m/z 87 M->F87 -HCN F81 [C₄H₅N₂]⁺ m/z 81 M->F81 -•SH F56 [C₃H₄N]⁺ m/z 56 M->F56 -•NCS F59 [C₂H₃S]⁺ m/z 59 M->F59 -HCN, -N•

Caption: Proposed EI fragmentation of 5-methyl-1H-imidazole-2-thiol.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive mode ESI, 5-methyl-1H-imidazole-2-thiol will readily form a protonated molecule, [M+H]⁺, at m/z 115 . Collision-Induced Dissociation (CID) of this precursor ion will reveal characteristic product ions. The fragmentation of protonated methimazole provides an excellent model, showing primary losses of HCN and H₂S.[1]

Proposed Key Fragmentations of [M+H]⁺ (m/z 115):

  • Loss of Hydrogen Sulfide (H₂S): The thiol group can facilitate the elimination of a stable H₂S molecule (34 Da), resulting in a major fragment ion at m/z 81 . This is a characteristic loss for many thiol-containing compounds.

  • Loss of Hydrogen Cyanide (HCN): Similar to EI, the protonated imidazole ring can undergo cleavage to lose HCN (27 Da), producing a prominent fragment at m/z 88 .

  • Loss of Ammonia (NH₃): Rearrangement of the protonated molecule could lead to the elimination of ammonia (17 Da), although this is generally a less favored pathway, resulting in an ion at m/z 98 .

  • Sequential Fragmentation: The primary fragment at m/z 88 ([M+H-HCN]⁺) could further lose a sulfur atom (32 Da) to yield a fragment at m/z 56 .

ESI_Fragmentation MH [C₄H₇N₂S]⁺ m/z 115 ([M+H]⁺) F81 [C₄H₅N₂]⁺ m/z 81 MH->F81 -H₂S F88 [C₃H₆NS]⁺ m/z 88 MH->F88 -HCN F56 [C₃H₆N]⁺ m/z 56 F88->F56 -S

Caption: Proposed ESI-MS/MS fragmentation of 5-methyl-1H-imidazole-2-thiol.

Data Summary

The proposed characteristic ions for 5-methyl-1H-imidazole-2-thiol are summarized in the table below.

IonizationPrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Formula of Fragment
EI 11487HCN[C₃H₅NS]⁺˙
81•SH[C₄H₅N₂]⁺
56•NCS[C₃H₄N]⁺
ESI (+) 11588HCN[C₃H₆NS]⁺
81H₂S[C₄H₅N₂]⁺

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of 5-methyl-1H-imidazole-2-thiol. We have presented detailed, actionable protocols for sample preparation and analysis by both GC-MS (EI) and LC-MS/MS (ESI). By drawing logical and scientifically sound analogies from its well-studied isomer, methimazole, we have proposed the primary fragmentation pathways under both ionization techniques. The characteristic neutral losses of HCN and H₂S, along with other specific fragment ions, provide a robust signature for the confident identification and structural elucidation of 5-methyl-1H-imidazole-2-thiol in complex analytical workflows. These methodologies and fragmentation schemes serve as a valuable resource for researchers in pharmaceutical development, metabolomics, and related scientific fields.

References

  • ResearchGate. "Positive ion ESI mass spectra of Methimazole (MW= 114): CID product ion..." ResearchGate. [Link]

  • University of Oxford. "Sample Preparation Protocol for Open Access MS." Mass Spectrometry Research Facility. [Link]

  • FULIR. "Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment." FULIR. [Link]

  • ResearchGate. "On-line negative mode ESI-MS analysis of methimazole oxidized in..." ResearchGate. [Link]

  • Wiley Analytical Science. "Imidazole quantification by LC determination." Wiley Analytical Science. [Link]

  • MDPI. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples." MDPI. [Link]

  • NIST. "2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-." NIST WebBook. [Link]

  • Concordia's Spectrum. "Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress." Concordia's Spectrum. [Link]

  • Office of Justice Programs. "Structural Characterization of Emerging Synthetic Drugs." Office of Justice Programs. [Link]

  • Indian Journal of Chemistry. "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents." [Link]

Sources

Application

in vivo dosing and administration protocols for 5-methyl-1H-imidazole-2-thiol

Application Note: In Vivo Dosing and Administration Protocols for 5-Methyl-1H-imidazole-2-thiol (Methimazole) Introduction & Scientific Rationale 5-Methyl-1H-imidazole-2-thiol, universally known in pharmacology as methim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing and Administration Protocols for 5-Methyl-1H-imidazole-2-thiol (Methimazole)

Introduction & Scientific Rationale

5-Methyl-1H-imidazole-2-thiol, universally known in pharmacology as methimazole (MMI), is a highly soluble thionamide that serves as a cornerstone reagent in preclinical in vivo studies. While its primary clinical indication is the management of hyperthyroidism, its utility in murine and rat models spans three distinct physiological domains: the induction of experimental hypothyroidism, the targeted ablation of the olfactory epithelium, and the study of bioactivation-induced hepatotoxicity.

As a Senior Application Scientist, I emphasize that the success of an MMI-based in vivo model relies entirely on aligning the pharmacokinetics of the drug with the target tissue's metabolic profile. The causality behind your experimental choices—specifically the route of administration and dosage—must be strictly dictated by the specific mechanistic pathway you intend to exploit.

Mechanistic Pathways and Target Tissue Causality

Understanding the pharmacodynamics of MMI is critical for selecting a self-validating dosing regimen. The compound exhibits divergent mechanisms of action depending on systemic concentration and tissue-specific enzymes.

  • Thyroid Gland (Hypothyroidism Model): MMI acts by competitively inhibiting 1. By competing with thyroglobulin tyrosine residues for TPO-catalyzed iodination, MMI prevents the synthesis of triiodothyronine (T3) and thyroxine (T4)[1]. Because MMI has a short plasma half-life but high intrathyroidal retention, sustained, chronic exposure is required to maintain TPO suppression[2].

  • Olfactory Mucosa (Ablation Model): MMI induces severe, tissue-specific toxicity in the olfactory mucosa. This is not a direct toxic effect, but rather a sequential metabolic activation of MMI by3[3]. This pathway demands a high-concentration acute spike in systemic circulation, making intraperitoneal (IP) injection the standard.

  • Liver (Hepatotoxicity Model): At elevated acute doses, the metabolic activation of MMI rapidly depletes 4, leading to centrilobular necrosis and elevated alanine aminotransferase (ALT)[4].

MOA cluster_thyroid Thyroid Pathway (Chronic) cluster_olfactory Olfactory Pathway (Acute) cluster_liver Hepatic Pathway (Acute) MMI 5-Methyl-1H-imidazole-2-thiol (Methimazole) TPO Inhibits Thyroid Peroxidase (TPO) MMI->TPO CYP CYP2A5 / FMO Metabolic Activation MMI->CYP GSH Glutathione (GSH) Depletion MMI->GSH Hypo Decreased T3/T4 (Hypothyroidism) TPO->Hypo Ablation Olfactory Epithelium Ablation CYP->Ablation Hepato Hepatotoxicity (Elevated ALT) GSH->Hepato

Divergent mechanisms of action of methimazole based on target tissue and dosing chronicity.

Quantitative Dosing Strategies

To ensure a robust experimental design, researchers must align the dose and route with the intended physiological outcome. Chronic administration via drinking water (0.025% to 0.1% w/v) is sufficient for hypothyroidism, whereas acute IP injections (75-100 mg/kg) are required for olfactory and hepatic models[5][6].

Table 1: Summary of In Vivo Dosing Regimens for Methimazole

Target OutcomeAnimal ModelRoute of AdministrationRecommended DosageDuration / FrequencyKey Biomarkers / Endpoints
Hypothyroidism Rat / MouseDrinking Water0.025% – 0.1% (w/v)21 Days (Ad libitum)↓ T3, ↓ T4, ↑ TSH, ↑ Thyroid Weight
Hypothyroidism Rat / MouseOral Gavage5 – 8 mg/100 g BW21 Days (Once daily)↓ T3, ↓ T4, ↑ TSH
Olfactory Ablation MouseIntraperitoneal (IP)75 mg/kgSingle InjectionHistological detachment of OE
Hepatotoxicity MouseIntraperitoneal (IP)100 mg/kgSingle Injection↑ Serum ALT, ↓ Hepatic GSH at 5h

Detailed Experimental Protocols

Protocol A: Induction of Hypothyroidism via Drinking Water
  • Causality Check: MMI is readily absorbed and rapidly excreted via glucuronidation[7]. Continuous ad libitum access via drinking water ensures constant suppression of TPO without the stress of daily gavage, which can artificially alter metabolic baselines[5].

  • Self-Validation System: The protocol incorporates a terminal serum assay to conclusively prove the hypothyroid state before downstream experiments begin.

Step-by-Step Methodology:

  • Preparation: Dissolve MMI powder in sterile, reverse-osmosis (RO) drinking water to achieve a concentration of 0.025% to 0.1% (w/v)[5]. Note: MMI is highly water-soluble (≥ 50 mg/mL); do not use co-solvents like DMSO, as they can introduce confounding toxicities[4].

  • Housing: House animals (e.g., Wistar rats or C57BL/6 mice) in standard conditions (22 ± 1 °C, 12h light/dark cycle).

  • Administration: Replace standard water bottles with the MMI-treated water. Refresh the solution every 3-4 days to prevent compound degradation and bacterial growth.

  • In-Life Monitoring: Weigh animals every 7 days. MMI-induced hypothyroidism typically results in8 compared to euthyroid controls due to a lowered metabolic rate[8].

  • Validation (Day 21): Euthanize animals and collect trunk blood. Centrifuge to isolate serum and quantify T3, T4, and TSH levels via ELISA or radioimmunoassay. A significant decline in T4/T3 confirms the model[9].

Protocol B: Acute Olfactory Epithelium (OE) Ablation
  • Causality Check: Lower IP doses (e.g., 50 mg/kg) cause incomplete lesioning, leaving residual patches of functional OE. A dose of 75 mg/kg is the optimized threshold required to ensure complete detachment of the OE from the basal lamina via CYP2A5-mediated toxicity without causing systemic lethality[6].

Step-by-Step Methodology:

  • Preparation: On the day of injection, dissolve MMI powder in sterile physiological saline under strict aseptic conditions. For a 75 mg/kg dose in a 30g mouse, prepare a 7.5 mg/mL solution to inject exactly 10 µL/g of body weight[6].

  • Administration: Administer a single IP injection. Ensure accurate targeting of the lower peritoneal cavity to avoid injecting into the bowel or liver.

  • Post-Injection Monitoring: Monitor for signs of acute distress. Swelling of organelles in Bowman's gland cells and sustentacular cells begins rapidly, within 4 hours post-injection[6].

  • Validation (Day 3-7): Harvest the nasal cavity, decalcify the tissue, and perform H&E staining. Complete detachment of the OE should be visible under microscopy. Note: The OE will completely regenerate in approximately one month, so timing of downstream behavioral assays is critical[6].

Workflow Start Acclimation of Cohort (7 Days) Decision Select Experimental Model Start->Decision Route1 Drinking Water 0.025% - 0.1% (w/v) Decision->Route1 Hypothyroidism Route2 IP Injection 75 mg/kg Decision->Route2 Olfactory Ablation Phase1 Chronic Exposure (21 Days Ad Libitum) Route1->Phase1 Phase2 Acute Exposure (Single Dose) Route2->Phase2 End1 Validation: Serum T3/T4/TSH Assay Phase1->End1 End2 Validation: Histological OE Detachment Phase2->End2

Decision matrix and workflow for MMI administration based on the desired physiological model.

Pharmacokinetics & Trustworthiness of the Model

A self-validating system requires precise temporal control over data collection. Because of MMI's rapid systemic clearance but high intrathyroidal retention, researchers must strictly adhere to the continuous dosing protocols for thyroid studies to prevent spontaneous recovery[2].

Conversely, for acute hepatotoxicity models, researchers must time their assays precisely. The maximum reduction in hepatic glutathione (GSH) and4[4]. Delaying the assay beyond this window may result in false negatives due to rapid hepatic recovery or alternative necrotic pathways.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 5-Methyl-1H-imidazole-2-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability and reactivity challenges associated with 5-methyl-1H-imidazole-2-thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability and reactivity challenges associated with 5-methyl-1H-imidazole-2-thiol (also known as 2-mercapto-5-methylimidazole).

Due to its tautomeric nature, this compound is highly susceptible to oxidative degradation during chemical synthesis. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview of Oxidation Pathways

To effectively prevent oxidation, we must first understand the causality behind it. 5-Methyl-1H-imidazole-2-thiol exists in a tautomeric equilibrium between its thione (C=S) and thiol (C–SH) forms[1]. While the thione form is relatively stable, basic conditions drive the equilibrium toward the deprotonated thiolate anion .

The thiolate is a powerful nucleophile but is highly susceptible to single-electron transfer (SET) oxidation by molecular oxygen, a process often catalyzed by trace transition metals. Initial oxidation yields a reversible bis(imidazolyl) disulfide dimer. However, prolonged exposure to oxidants leads to irreversible hyperoxidation (sulfinic/sulfonic acids) and subsequent oxidative desulfurization , which completely cleaves the sulfur atom from the imidazole ring[2].

OxidationPathways Thiol 5-Methyl-1H-imidazole-2-thiol (Thione/Thiol Tautomers) Thiolate Thiolate Anion (High Oxidation Risk) Thiol->Thiolate Basic pH Disulfide Bis(imidazolyl) Disulfide (Reversible Oxidation) Thiolate->Disulfide O2 / Trace Metals Sulfinic Sulfinic / Sulfonic Acids (Irreversible Oxidation) Disulfide->Sulfinic Strong Oxidants Desulfurization 5-Methylimidazole (Oxidative Desulfurization) Sulfinic->Desulfurization Hydrolysis pHControl pH Control (< pH 7) pHControl->Thiolate Prevents Degassing Inert Gas & Degassing Degassing->Disulfide Blocks O2 Reducing TCEP Addition Reducing->Disulfide Reverses

Logical relationship of 5-methyl-1H-imidazole-2-thiol oxidation pathways and prevention mechanisms.

Quantitative Data on Oxidation Prevention Strategies

Relying on a single preventative measure is rarely sufficient. The table below summarizes the causality and quantitative efficacy of various anti-oxidation strategies when handled in aqueous or semi-aqueous synthetic conditions.

Prevention StrategyTarget IntermediateOptimal ParametersEfficacy (% Inhibition)Mechanistic Causality
Argon Sparging Thiolate Anion30 mins at 25°C>95%Displaces dissolved O₂ required for single-electron transfer autoxidation.
TCEP Addition Disulfide Dimer1.1–1.5 eq, pH 5.5–6.5>99%Phosphine selectively attacks the disulfide bond, regenerating the free thiol.
pH Control Thione/Thiol EquilibriumBuffer at pH 6.0~85%Prevents deprotonation into the highly nucleophilic, easily oxidized thiolate anion.
EDTA Chelation Autoxidation Pathway1–5 mM concentration~70%Sequesters trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze autoxidation.

Troubleshooting Guides & FAQs

Q: During my alkylation reaction, I observe a significant amount of a desulfurized byproduct (5-methylimidazole). What is happening? A: You are observing oxidative desulfurization[2]. When 5-methyl-1H-imidazole-2-thiol is exposed to oxidants (or even atmospheric O₂ over time) in the presence of a base, the sulfur atom oxidizes sequentially to a sulfinic or sulfonic acid intermediate. Because these hyperoxidized states are excellent leaving groups, subsequent hydrolysis cleaves the C–S bond, expelling sulfate/sulfite and leaving behind the desulfurized 5-methylimidazole core. To prevent this, you must strictly degas your solvents and maintain an inert argon atmosphere throughout the reaction.

Q: I need to couple the thiol to a maleimide moiety, but it keeps forming a disulfide dimer. How can I isolate the monomer? A: 2-Mercaptoimidazoles readily dimerize into bis(imidazolyl) disulfides. Instead of attempting to isolate the highly reactive monomer, perform an in situ reduction. Add Tris(2-carboxyethyl)phosphine (TCEP) directly to your reaction buffer. TCEP reduces the disulfide back to the active thiol. Crucially, unlike Dithiothreitol (DTT), TCEP does not contain free thiols, meaning it will not competitively react with your maleimide moiety[3].

Q: Does the tautomeric state of the compound affect its oxidation rate? A: Yes, drastically. The compound exists in equilibrium between the thione and thiol forms[1]. In neutral or slightly acidic conditions (pH < 6.5), the thione form often predominates and is relatively stable against autoxidation. However, under basic conditions, deprotonation yields the thiolate anion. The increased electron density on the sulfur makes it highly susceptible to oxidation. Therefore, keeping the pH as low as your specific coupling chemistry allows is a primary defense mechanism.

Self-Validating Experimental Protocol: Anaerobic Alkylation

To ensure absolute reproducibility, the following protocol utilizes a self-validating system. You will verify the oxidation state of the system before committing your expensive electrophiles or coupling agents.

ExperimentalWorkflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Inert Atmosphere (Argon/Glovebox) Step1->Step2 Step3 3. TCEP Addition (In situ Reduction) Step2->Step3 Step4 4. pH Adjustment (Buffer to pH 6.0-6.5) Step3->Step4 Step6 6. Validation (Ellman's Assay) Step4->Step6 Step5 5. Reagent Addition (Electrophile) Step6->Step5

Step-by-step experimental workflow for the anaerobic alkylation of imidazole thiols.

Step-by-Step Methodology

Step 1: Rigorous Solvent Degassing

  • Transfer your reaction solvent (e.g., DMF, Methanol, or aqueous buffer) into a Schlenk flask.

  • Perform three cycles of Freeze-Pump-Thaw: Freeze the solvent in liquid nitrogen, apply high vacuum for 5 minutes to remove headspace gases, isolate the vacuum, and let the solvent thaw to release dissolved O₂.

  • Backfill the flask with ultra-pure Argon.

Step 2: Substrate Preparation & In Situ Reduction

  • Inside an argon-filled glovebox (or under a positive stream of argon on a Schlenk line), dissolve 5-methyl-1H-imidazole-2-thiol (1.0 eq) in the degassed solvent.

  • Add TCEP hydrochloride (1.2 eq) to the solution.

  • Causality Note: TCEP is added prior to the base. This ensures that any pre-existing disulfide dimers in the starting material are reduced before the pH is raised, preventing irreversible hyperoxidation.

Step 3: pH Adjustment

  • Slowly add a degassed, mild base (e.g., DIPEA or a pH 6.5 phosphate buffer) to achieve the required pH for your specific coupling reaction. Do not exceed pH 7.5 unless strictly required by the electrophile.

Step 4: Self-Validation Checkpoint (Ellman’s Assay) Do not proceed to coupling without verifying the thiol state.

  • Extract a 10 µL aliquot of the reaction mixture and add it to 1 mL of Ellman’s Reagent (DTNB) solution (0.1 mM in pH 8.0 buffer).

  • Validation Logic: DTNB reacts quantitatively with free thiols to release 2-nitro-5-thiobenzoate (TNB²⁻). If the solution immediately turns a brilliant yellow (λmax = 412 nm), the system is successfully reduced and free of disulfides.

  • If the solution remains clear or faint, oxidation has occurred. Add an additional 0.5 eq of TCEP, wait 15 minutes, and repeat the validation.

Step 5: Electrophile Addition & Reaction

  • Once validated, add your electrophile (e.g., alkyl halide, maleimide) dropwise.

  • Maintain the reaction under argon at room temperature (or lower, to further suppress oxidative side reactions) until complete consumption of the starting material is observed via LC-MS.

References

  • Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group ACS Publications (The Journal of Organic Chemistry)[Link][2]

  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? ResearchGate Scientific Discussions[Link][3]

  • Synthesis, Substitution, and Oxidation of Imidazole-2-thione Based Tricyclic 1,4-Dihydro-1,4-diphosphinines ResearchGate / Heteroatom Chemistry[Link][1]

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield of 5-Methyl-1H-imidazole-2-thiol from Plasma Matrices

Core Principles & Diagnostic Overview As a Senior Application Scientist, I frequently encounter bioanalytical challenges when dealing with low-molecular-weight, highly polar, sulfur-containing compounds. 5-methyl-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles & Diagnostic Overview

As a Senior Application Scientist, I frequently encounter bioanalytical challenges when dealing with low-molecular-weight, highly polar, sulfur-containing compounds. 5-methyl-1H-imidazole-2-thiol (an isomer closely related to the antithyroid drug methimazole) presents a tripartite extraction challenge:

  • Thiol-Thione Tautomerism: The compound exists in a dynamic equilibrium between its thiol and thione forms, which severely complicates phase partitioning during extraction 1.

  • Covalent Protein Binding: The free sulfhydryl (-SH) group readily forms disulfide bridges with cysteine residues on plasma proteins (e.g., human serum albumin). If these bonds are not broken, you will observe artificially low free-analyte recoveries.

  • High Polarity: With a predicted basic pKa of ~4.4–5.9 (imidazole nitrogen) and an acidic pKa of ~11.9 (thiol group), the molecule is highly polar and poorly retained on standard reversed-phase sorbents 2.

Troubleshooting Guides & FAQs

Q1: Why is my absolute recovery consistently below 40% when using standard Liquid-Liquid Extraction (LLE)? A: Standard LLE relies on the analyte partitioning into a non-polar organic solvent (e.g., hexane, ethyl acetate). Because 5-methyl-1H-imidazole-2-thiol is highly polar and predominantly exists in its thione tautomer in aprotic environments 1, it remains trapped in the aqueous plasma phase. Causality & Solution: Abandon traditional LLE. Transition to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow, which leverages the electrostatic interaction of the protonated imidazole ring rather than relying solely on hydrophobicity.

Q2: I am seeing high variability (%RSD > 15%) between technical replicates. What causes this? A: This is a classic symptom of uncontrolled thiol oxidation and variable protein binding. During sample freeze-thaw cycles and extraction, the free thiol group forms disulfide bonds with plasma proteins, effectively hiding the analyte from the extraction solvent. Causality & Solution: Implement a reductive cleavage step prior to extraction. Adding a strong, irreversible reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) reduces these disulfide bonds, liberating the bound analyte and stabilizing it against further oxidation. TCEP is preferred over Dithiothreitol (DTT) as it is active over a broader pH range and does not contain a competing thiol group.

Q3: Why is Mixed-Mode Cation Exchange (MCX) recommended over Hydrophilic-Lipophilic Balance (HLB) SPE? A: While HLB sorbents are excellent for general-purpose extractions, the extreme polarity of this analyte leads to early breakthrough during the wash steps. The imidazole ring contains a basic nitrogen with a pKa of approximately 4.4–5.9 2. By acidifying the plasma sample to pH 2.5 with formic acid, the nitrogen is fully protonated. This allows strong electrostatic retention on the sulfonic acid groups of the MCX sorbent. You can then aggressively wash the cartridge with 100% methanol to remove neutral lipids and matrix interferences without eluting the analyte, resulting in a significantly cleaner extract and reduced matrix effects 3.

Experimental Protocols

Protocol A: Reductive Pre-Treatment & Protein Precipitation (PPT)

Objective: Liberate protein-bound analyte and remove bulk plasma proteins.

  • Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Reduction: Add 10 µL of 50 mM TCEP (prepared in LC-MS grade water). Vortex for 10 seconds and incubate at 37°C for 30 minutes to ensure complete cleavage of disulfide bonds.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v). The acidic environment denatures proteins while keeping the analyte's basic nitrogen protonated.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a clean tube for immediate SPE processing.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Objective: Orthogonal clean-up and concentration of the free analyte.

  • Conditioning: Pass 1 mL of Methanol through a 30 mg/1 mL MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Dilute the supernatant from Protocol A with 500 µL of 2% Formic Acid to reduce the organic solvent strength. Load the entire volume onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove polar interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral lipids and hydrophobic proteins. Note: The analyte remains electrostatically bound to the sorbent.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogen, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

Quantitative Data: Extraction Method Comparison

The following table summarizes the performance metrics of various extraction methodologies evaluated during assay optimization for 5-methyl-1H-imidazole-2-thiol in human plasma.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Precision (%RSD)Mechanistic Notes
Standard LLE (Ethyl Acetate) < 15%-45%28.4%Analyte too polar; remains in aqueous phase.
Standard PPT (ACN only) 42%-60%18.2%Fails to disrupt covalent disulfide protein binding.
HLB SPE (Reversed-Phase) 55%-35%12.5%Breakthrough during wash steps due to high polarity.
TCEP Reduction + MCX SPE 92% -8% 4.1% Cleaves disulfides; orthogonal retention eliminates lipids.

Extraction Workflow Visualization

Workflow N1 Raw Plasma Sample (Analyte Bound to Proteins) N2 Reductive Cleavage (10 mM TCEP, 37°C) N1->N2 Break Disulfide Bonds N3 Protein Precipitation (Cold ACN + 1% FA) N2->N3 Denature Albumin N4 Centrifugation (14,000 x g, 10 min) N3->N4 Phase Separation N5 MCX SPE Loading (Acidified Supernatant) N4->N5 Isolate Free Analyte N6 Interference Wash (2% FA & 100% MeOH) N5->N6 Retain via Cation Exchange N7 Target Elution (5% NH4OH in MeOH) N6->N7 Remove Lipids/Neutrals N8 LC-MS/MS Quantification N7->N8 Neutralize & Elute

Workflow for optimizing the extraction of 5-methyl-1H-imidazole-2-thiol from plasma.

References

  • Determination of Thiamazole in Tablet Formulation by Using Reversed Phase Liquid Chromatographic Method. SETSCI Conference Proceedings. Available at: [Link]

  • Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. FULIR. Available at: [Link]

  • Quantification of Methimazole in Plasma and Tablet Samples by Surface Enhanced Raman Spectroscopy in Combination with Multiplicative Effects Model. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 5-methyl-1H-imidazole-2-thiol (Methimazole) HPLC Chromatography

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical chemists and drug development professionals struggling with the chromatographic behavior of 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical chemists and drug development professionals struggling with the chromatographic behavior of 5-methyl-1H-imidazole-2-thiol (commonly known as methimazole or thiamazole).

This highly polar, low-molecular-weight compound features a basic imidazole nitrogen and a thiol/thione tautomeric group. These structural properties make it notoriously prone to severe peak tailing (Asymmetry factor, As​>1.5 ) due to multiple secondary retention mechanisms. This guide is designed to move beyond basic troubleshooting; it provides a self-validating framework that explains the precise causality behind each experimental choice so you can build robust, reproducible HPLC methods.

Diagnostic Workflow for Methimazole Optimization

G N1 Peak Tailing in Methimazole (As > 1.5) N2 Assess Mobile Phase pH Is pH < 3.0? N1->N2 N3 Protonate Silanols: Adjust to pH 2.5 with Phosphate/Formic N2->N3 No N4 Assess Chelation Are Metal Frits/Tubing Used? N2->N4 Yes N3->N4 N5 Passivate System: Use PEEK Tubing / Add EDTA N4->N5 Yes N6 Assess Stationary Phase Is it Standard C18? N4->N6 No N5->N6 N7 Prevent Phase Collapse: Switch to AQ-C18 or HILIC N6->N7 Yes N8 Symmetrical Peak Achieved (As 1.0 - 1.2) N6->N8 No N7->N8

Diagnostic workflow for resolving methimazole peak tailing in HPLC.

Frequently Asked Questions (FAQs) & Mechanistic Insights

FAQ 1: Why does methimazole exhibit severe peak tailing on standard reversed-phase C18 columns?

Causality & Mechanism: Peak tailing for methimazole is rarely a single-variable problem. It primarily stems from two distinct chemical interactions:

  • Secondary Silanol Interactions: Methimazole contains a basic nitrogen atom (calculated pKa ~5.9)[1]. In standard mobile phases (pH 4–7), residual silanol groups (pKa ~3.5–4.5) on the silica support surface become ionized (deprotonated, negatively charged). The positively charged basic analyte interacts strongly via cation exchange with these ionized silanols, delaying the elution of a fraction of the molecules and producing a trailing edge[2][3].

  • Phase Collapse (Dewetting): Methimazole is highly polar. To achieve adequate retention on a standard C18 column, highly aqueous mobile phases (>95% water) are often required. Under these conditions, the hydrophobic C18 chains can fold or "collapse" onto themselves to minimize interaction with the polar eluent, leading to poor mass transfer, variable retention, and peak broadening/tailing[1].

Self-Validating Solution: If you observe tailing on a standard C18, first verify the column chemistry. Switch to a polar-embedded (AQ-type) C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which are designed to remain wetted in highly aqueous environments and provide alternative retention mechanisms for polar analytes[1][4].

FAQ 2: How do I eliminate secondary silanol interactions for this specific molecule?

Causality & Mechanism: To prevent the cation exchange mechanism, we must control the ionization state of either the analyte or the stationary phase. Because standard silica dissolves at high pH (>8.0), the most effective strategy is to operate at a low pH[5]. Lowering the mobile phase pH to ~2.5 ensures full protonation of the acidic silanol groups, rendering them neutral and incapable of ionic interactions with methimazole[2][6].

Self-Validating Solution:

  • pH Adjustment: Use a 10–20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid, or use 0.1% trifluoroacetic acid (TFA) / 0.1% formic acid in both aqueous and organic phases[5][7].

  • Silanol Suppressors: If low pH is insufficient, add a competing base such as 5 mM triethylamine (TEA) to the mobile phase. TEA binds to the active silanol sites, shielding the methimazole molecules[7]. Note: TEA can reduce column lifetime due to accelerated hydrolysis of the stationary phase.

FAQ 3: I've optimized the pH and column chemistry, but tailing persists. Could metal chelation be the culprit?

Causality & Mechanism: Yes. Methimazole contains both a thiol group and an imidazole ring—a potent combination for metal chelation. Trace metal contaminants (like iron or titanium) present in stainless steel tubing, column frits, or the silica matrix itself can act as Lewis acids. The electron-donating groups of methimazole coordinate with these metals, causing persistent tailing and even analyte loss (low recovery)[6][8]. This is particularly problematic when using pure organic solvents or highly aqueous blends without sufficient buffering[9].

Self-Validating Solution: Passivate your system. Replace stainless steel capillaries with narrow internal diameter (0.005") PEEK tubing to minimize both metal exposure and extra-column dead volume[3]. Alternatively, utilize bio-inert (metal-free) column hardware and add a sacrificial chelating agent like EDTA (0.1–1.0 mM) to the mobile phase to bind any free metal ions before the analyte does[6].

Quantitative Data: Impact of Optimization on Peak Symmetry

To demonstrate the efficacy of these interventions, the following table summarizes the expected Tailing Factor ( As​ ) and Theoretical Plates ( N ) under various chromatographic conditions for methimazole.

Column TypeMobile Phase ConditionsHardwareTailing Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Standard C18 Water/MeOH (95:5), pH 6.5Stainless Steel2.853,200Severe silanol interaction & dewetting.
Standard C18 20mM Phosphate/MeOH (95:5), pH 2.5Stainless Steel1.706,500Silanols suppressed, but metal chelation/dewetting persists.
AQ-C18 (Polar) 20mM Phosphate/MeOH (95:5), pH 2.5Stainless Steel1.459,800Dewetting resolved; minor chelation remains.
AQ-C18 (Polar) 20mM Phosphate + 0.1mM EDTA, pH 2.5PEEK / Bio-inert1.05 14,500 Fully optimized. Symmetrical peak achieved.

Step-by-Step Methodology: Optimized HPLC Protocol for Methimazole

This protocol is designed as a self-validating system. By following these exact steps, you systematically eliminate silanol interactions, phase collapse, and metal chelation.

Step 1: System Preparation & Passivation

  • Replace all sample-flow stainless steel tubing (from injector to detector) with 0.005" ID PEEK tubing to eliminate extra-column metal interactions[3].

  • Flush the HPLC system with 20% Nitric Acid for 30 minutes (column bypassed) to passivate any remaining stainless-steel components, followed by a thorough flush with HPLC-grade water until the effluent is neutral.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of ultra-pure water (18.2 MΩ·cm) to create a 20 mM solution.

  • Add 0.1 mM EDTA to the buffer to act as a sacrificial chelator[6].

  • Adjust the pH to 2.5 using orthophosphoric acid. Causality check: This specific pH ensures silanol protonation without exceeding the acidic tolerance of standard silica (pH > 2.0)[2][5].

  • Filter the buffer through a 0.22 µm hydrophilic membrane.

  • Organic Phase: HPLC-grade Methanol or Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install a Polar-Embedded C18 column (e.g., YMC-Triart C18 or equivalent hybrid silica) or a dedicated HILIC column designed for basic/polar compounds[1].

  • Equilibrate the column with 95% Aqueous Buffer / 5% Organic at 1.0 mL/min for at least 20 column volumes to ensure a stable baseline and complete phase wetting.

Step 4: Sample Preparation & Injection

  • Dissolve the methimazole standard/sample in the initial mobile phase (95% Buffer / 5% Organic). Causality check: Solvent mismatch (e.g., injecting a highly organic sample into a highly aqueous mobile phase) causes analyte dispersion at the column head, mimicking peak tailing[8].

  • Inject 5–10 µL. Monitor at 254 nm[10]. Calculate the asymmetry factor ( As​=B/A at 10% peak height) to validate method success[2].

References

  • Peak Tailing in HPLC - Element Lab Solutions . Source: elementlabsolutions.com. URL: 2

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com. URL: 3

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex . Source: phenomenex.com. URL: 7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . Source: chromatographyonline.com. URL: 6

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 . Source: waters.com. URL: 5

  • Common Causes Of Peak Tailing in Chromatography . Source: alwsci.com. URL: 8

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems . Source: silcotek.com. URL: 9

  • Thyrotoxicosis antidote assay along with concurrent medication; chromatographic and environmental issues . Source: nih.gov. URL: 10

  • Determination of Thiamazole in Tablet Formulation by Using Reversed Phase Liquid Chromatographic Method . Source: set-science.com. URL: 1

  • Multi-Residue Analysis of Thyreostats in Animal Muscle Tissues by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry . Source: mdpi.com. URL: 4

Sources

Optimization

Technical Support Center: 5-Methyl-1H-imidazole-2-thiol (Methimazole) Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for the recrystallization and impurity profiling of 5-methyl-1H-imidazole-2-thiol (commonly known as methimazole or thiamazole). As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the recrystallization and impurity profiling of 5-methyl-1H-imidazole-2-thiol (commonly known as methimazole or thiamazole). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the mechanistic causality behind impurity formation and a self-validating workflow to ensure high-purity active pharmaceutical ingredient (API) recovery.

Part 1: Mechanistic FAQs on Impurity Formation

Q1: What are the primary impurities encountered during methimazole recrystallization, and what is their mechanistic origin?

Methimazole exhibits thiol-thione tautomerism. While the thione form is thermodynamically favored in the solid state, the thiol tautomer is highly reactive in solution. This dual reactivity leads to two primary classes of impurities[1][2]:

  • Oxidative Degradants (The Disulfide Dimer): The most problematic impurity during recrystallization is methimazole disulfide (2,2′-disulphanylbis(1-methyl-1H-imidazole)). In solution, the thiolate anion is susceptible to single-electron transfer oxidation by dissolved oxygen or trace transition metals. This forms a thiyl radical that rapidly dimerizes. Unlike the white methimazole crystals, this disulfide crystallizes in a distinct monoclinic C2/c space group and presents as a yellow solid[1].

  • Process Impurities (S-Alkylation): Unreacted starting materials or side reactions during synthesis often leave behind Impurity C (1-Methyl-(2-methylthio)-1H-imidazole). This occurs via unintended S-methylation of the thiol group rather than N-methylation[1].

Pathway Methimazole Methimazole (Thione/Thiol) Oxidation Oxidation (O2, Heat, Metals) Methimazole->Oxidation Alkylation S-Alkylation (Process Impurity) Methimazole->Alkylation Disulfide Disulfide Dimer (Yellow Impurity) Oxidation->Disulfide ImpurityC Impurity C (S-Methylated) Alkylation->ImpurityC

Caption: Mechanistic pathways leading to the primary oxidative and alkylated methimazole impurities.

Q2: How does solvent selection impact the thermodynamic solubility and purity of methimazole?

Solvent selection is the most critical variable in preventing disulfide formation. Methimazole is highly polar, meaning its solubility varies drastically across solvent dielectric constants. Recent thermodynamic studies indicate that methimazole has the highest solubility in methanol and the lowest in ethyl acetate[3].

To maximize yield while purging impurities, a solvent/antisolvent system (e.g., Methanol/Ethyl Acetate) is highly recommended over single-solvent cooling.

Table 1: Solvent Solubility Profile for Methimazole[3]
Solvent SystemSolubility ProfileApplication in RecrystallizationImpurity Clearance Capability
Methanol Very HighPrimary dissolution solvent.Poor (if used alone, yield is drastically reduced).
Ethyl Acetate Very LowAntisolvent / Washing agent.Excellent (keeps Impurity C in the mother liquor).
Water HighAlternative primary solvent.Moderate (high risk of oxidation if not strictly degassed).
MeOH + EtOAc TunableBinary gradient crystallization.Optimal. High recovery, excellent exclusion of dimers.

Part 2: The Self-Validating Recrystallization Protocol

To prevent the thiyl radical dimerization that plagues methimazole purification, you must treat the recrystallization as an anaerobic process. The following protocol utilizes a Methanol/Ethyl Acetate solvent-antisolvent approach.

Scientific Causality Note: Every step below includes an in-process validation check to ensure the system remains within the optimal thermodynamic and chemical window.

Step-by-Step Methodology: Anaerobic Solvent/Antisolvent Crystallization
  • Solvent Preparation (Degassing):

    • Action: Sparge Methanol (MeOH) and Ethyl Acetate (EtOAc) with high-purity Nitrogen ( N2​ ) or Argon for 30 minutes prior to use.

    • Causality: Removing dissolved O2​ eliminates the primary electron acceptor responsible for oxidizing the thiol to the disulfide dimer.

  • Dissolution & Saturation:

    • Action: Suspend crude methimazole in a minimal volume of degassed MeOH (approx. 2-3 mL/g) in a multi-neck round-bottom flask under a continuous N2​ sweep. Heat gently to 45°C until complete dissolution occurs.

    • Validation Check: The solution should be completely clear. A persistent yellow tint at this stage indicates pre-existing high levels of the disulfide impurity[1].

  • Hot Filtration (Particulate Clearance):

    • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a sterile, N2​ -purged receiving flask.

    • Causality: Removes insoluble polymeric degradants and trace heavy metals that could catalyze further oxidation during cooling.

  • Antisolvent Addition:

    • Action: While maintaining the solution at 40°C, add hot, degassed EtOAc dropwise until the solution becomes faintly turbid (the cloud point). Add just enough MeOH (1-2 drops) to clear the turbidity.

  • Controlled Nucleation & Cooling:

    • Action: Cool the flask at a strictly controlled rate of 0.5°C/min down to 4°C.

    • Causality: A slow cooling ramp prevents crash-precipitation, ensuring that Impurity C and trace disulfide remain dissolved in the mother liquor rather than becoming entrapped in the methimazole crystal lattice.

  • Isolation:

    • Action: Filter the resulting white crystals rapidly under vacuum. Wash the filter cake with ice-cold, degassed EtOAc. Dry under vacuum at 30°C.

Workflow Crude Crude Methimazole (Contains Disulfide & Impurity C) Degas 1. Degas Solvents (N2/Ar) (Prevents O2 Oxidation) Crude->Degas Dissolve 2. Dissolve in minimal MeOH @ 45°C (Thermodynamic Saturation) Degas->Dissolve Filter 3. Hot Filtration (Removes Catalyst/Particulates) Dissolve->Filter Antisolvent 4. EtOAc Antisolvent Addition (Reach Cloud Point) Filter->Antisolvent Cooling 5. Controlled Cooling (0.5°C/min) (Selective Nucleation) Antisolvent->Cooling Pure 6. Pure Methimazole Crystals (White, >99.5% Purity) Cooling->Pure

Caption: Optimized inert-atmosphere solvent/antisolvent recrystallization workflow for methimazole.

Part 3: Troubleshooting & Analytical Validation FAQs

Q3: My recrystallized batch has a distinct yellow tint instead of being pure white. What went wrong, and how do I fix it?

Diagnosis: A yellow tint is the hallmark visual indicator of methimazole disulfide (2,2′-disulphanylbis(1-methyl-1H-imidazole)) contamination[1]. This means your system was exposed to oxygen or excessive thermal stress during dissolution. Resolution: You must rework the batch. Re-dissolve the yellow crystals in degassed water or methanol. If the oxidation is severe, you may need to add a trace amount of a mild reducing agent (like dithiothreitol, DTT) during the initial dissolution step to reduce the disulfide back to the thiol, followed by strict anaerobic recrystallization.

Q4: I am trying to validate the purity of my recrystallized product using HPLC, but I am experiencing severe peak tailing for the methimazole peak. Is this an impurity co-eluting?

Diagnosis: It is highly likely an analytical artifact rather than a co-eluting impurity. Methimazole is a basic compound (due to the imidazole ring). In reversed-phase HPLC, basic nitrogen atoms strongly interact with unendcapped, acidic secondary silanol groups on the silica-based stationary phase, causing peak tailing[4]. Resolution:

  • Lower your mobile phase pH to 2.0–3.0 using phosphoric or trifluoroacetic acid. This protonates the silanol groups on the column, neutralizing their charge and minimizing secondary interactions[4].

  • Ensure you are using a high-purity, fully end-capped C18 column specifically designed for basic analytes[4].

Q5: What are the industry-standard acceptance criteria for impurities in a methimazole batch?

For clinical and pharmaceutical applications, quality control criteria typically dictate that any single unspecified impurity (such as Impurity C or the disulfide dimer) must be not more than (NMT) 0.1% to 0.5% of the batch. The total of all unspecified impurities is strictly kept below 2.0% [2]. Validation should be performed via HPLC-UV, and unknown peaks should be structurally elucidated using UPLC-MS/MS[4].

References

  • Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment Source: MDPI (Molecules) URL:[Link]

  • Thiamazole Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

  • Solubility determination and analysis of methimazole in different solvent systems at T = 278.15 - 323.15 K Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Stability Challenges of 5-methyl-1H-imidazole-2-thiol

Welcome to the technical support center for 5-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address the common stability issues encountered with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-methyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address the common stability issues encountered with this compound at room temperature. By understanding the degradation pathways and implementing the recommended stabilization strategies, you can ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 5-methyl-1H-imidazole-2-thiol.

Q1: Why is 5-methyl-1H-imidazole-2-thiol unstable at room temperature?

A1: The instability of 5-methyl-1H-imidazole-2-thiol is primarily attributed to the presence of the thiol (-SH) group, which is susceptible to oxidation, and the imidazole ring, which can be prone to hydrolysis and photodegradation. Its close structural analog, methimazole (1-methyl-1H-imidazole-2-thiol), is known to be sensitive to oxidative environments, UV radiation, and alkaline conditions.[1][2][3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of the closely related compound methimazole, the main degradation pathways are:

  • Oxidation: The thiol group can be easily oxidized to form a disulfide dimer (2,2'-disulfanediylbis(1-methyl-1H-imidazole)) or further oxidized to sulfonic acid derivatives, especially in the presence of oxygen or other oxidizing agents.[4][5][6][7]

  • Hydrolysis: The imidazole ring can undergo hydrolytic cleavage, particularly under alkaline pH conditions.[3][4][8][9]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of various degradation products.[1][10][11]

Q3: What are the visual or analytical indicators of degradation?

A3: Visual signs of degradation can include a change in color of the solid material or solution, and the formation of precipitates. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the parent compound's peak area in chromatographic analyses such as HPLC or LC-MS.[4][12][13]

Q4: How does pH affect the stability of 5-methyl-1H-imidazole-2-thiol solutions?

A4: The stability of imidazole-containing compounds is often pH-dependent.[2] Alkaline conditions (pH > 7) can accelerate the rate of hydrolytic degradation of the imidazole ring.[3][9] Therefore, it is advisable to prepare solutions in neutral or slightly acidic buffers if compatible with your experimental setup.

II. Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Compound degradation leading to a lower effective concentration.Prepare fresh solutions before each experiment. Store stock solutions under recommended conditions (see Section III). Verify compound purity via HPLC before use.
Appearance of unknown peaks in chromatograms. Formation of degradation products due to improper storage or handling.Review storage and handling procedures. Protect solutions from light and air. Consider adding an antioxidant to your solutions.
Precipitate formation in solutions upon storage. Formation of insoluble degradation products, such as the disulfide dimer.Filter the solution before use. For future preparations, consider using a co-solvent or deoxygenated solvents and storing under an inert atmosphere.
Discoloration of solid compound or solutions. Oxidation of the thiol group.Store the solid compound in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dark place. For solutions, prepare them fresh and minimize exposure to air.

III. Stabilization and Handling Protocols

Adhering to proper storage and handling protocols is crucial for maintaining the stability of 5-methyl-1H-imidazole-2-thiol.

Recommended Storage Conditions
Form Temperature Atmosphere Light Conditions Container
Solid Cool (<15°C)Inert gas (Argon or Nitrogen)[14]Dark (protect from light)[14]Tightly sealed, opaque container
Solutions Prepare fresh. If short-term storage is necessary, store at 2-8°C.Headspace flushed with inert gas.Protect from light (use amber vials).Tightly sealed vials.
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability for short-term storage.

Materials:

  • 5-methyl-1H-imidazole-2-thiol

  • Degassed solvent (e.g., DMSO, ethanol, or a suitable buffer)

  • Antioxidant (e.g., N-acetylcysteine (NAC) or Glutathione (GSH))[15][16]

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with screw caps and septa

Procedure:

  • Solvent Degassing: Degas the chosen solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 5-methyl-1H-imidazole-2-thiol in a clean, dry vial.

  • Antioxidant Addition (Optional but Recommended): Add the antioxidant to the solvent. A starting concentration of 0.5 mM for NAC or GSH can be used, as higher concentrations of some thiols can paradoxically accelerate the degradation of certain compounds.[15]

  • Dissolution: Add the degassed, antioxidant-containing solvent to the vial with the compound.

  • Inert Atmosphere: Flush the headspace of the vial with the inert gas before sealing tightly.

  • Storage: Store the solution at 2-8°C, protected from light.

Diagram: Workflow for Preparing a Stabilized Solution

G cluster_prep Solution Preparation weigh 1. Weigh Compound dissolve 4. Dissolve Compound weigh->dissolve degas 2. Degas Solvent antioxidant 3. Add Antioxidant to Solvent degas->antioxidant antioxidant->dissolve inert 5. Flush with Inert Gas dissolve->inert store 6. Store at 2-8°C, Protected from Light inert->store

Caption: Workflow for preparing a stabilized solution of 5-methyl-1H-imidazole-2-thiol.

IV. Analytical Methods for Stability Assessment

Regularly assessing the purity of your compound is essential. The following is a general protocol for a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., 0.05 M KH2PO4)[8]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 20:80, v/v).[8] The exact ratio may need to be optimized for your specific system and degradation products.

  • Sample Preparation: Dilute your sample of 5-methyl-1H-imidazole-2-thiol to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 10-20 µL

    • Column Temperature: Room temperature or controlled at 25°C

    • Detection Wavelength: Scan for the λmax of 5-methyl-1H-imidazole-2-thiol (for methimazole, it is around 252 nm).[17]

  • Analysis: Inject the sample and record the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Diagram: Degradation Pathway and Analytical Monitoring

G cluster_degradation Degradation Products compound Parent Compound disulfide Disulfide Dimer compound->disulfide Oxidation (Air, O2) sulfonic Sulfonic Acid compound->sulfonic Further Oxidation hydrolysis_prod Hydrolysis Products compound->hydrolysis_prod Hydrolysis (Alkaline pH) hplc HPLC-UV Analysis compound->hplc Purity Check disulfide->hplc Detect Impurity sulfonic->hplc Detect Impurity hydrolysis_prod->hplc Detect Impurity

Caption: Major degradation pathways and their detection by HPLC analysis.

By implementing these guidelines, researchers can significantly improve the stability of 5-methyl-1H-imidazole-2-thiol in their experiments, leading to more accurate and reproducible results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Mohr, A., & Krämer, J. (2020). In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion. European Journal of Hospital Pharmacy, 27(5), 288-292.
  • Mohr, A., & Krämer, J. (2020). In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion. PMC. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2019). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole.
  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (2025). In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion | Request PDF. Retrieved from [Link]

  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3374.
  • Cloudinary. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Stability Indicating Chromatographic Method for Estimation of Methimazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). THERMODYNAMIC AND ELECTROCHEMICAL PROPERTIES OF IMIDAZOLE-2-THIOLS (IMIDAZOLE-2(3H)-THIONES). Retrieved from [Link]

  • FULIR. (2024). Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. Retrieved from [Link]

  • MDPI. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The role of thiols in antioxidant systems - PMC. Retrieved from [Link]

  • ResearchGate. (2020). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. Retrieved from [Link]

  • National Institutes of Health. (2020). Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity - PMC. Retrieved from [Link]

  • International Journal of Biology and Pharmacy Allied Sciences. (2024). QUANTIFICATION OF METHIMAZOLE IN BULK DRUGS AND PHARMACEUTICAL FORMULATIONS USING MULTIVARIATE UV- VISIBLE SPE. Retrieved from [Link]

  • ACS Publications. (2013). Effect of Silver Nanomaterials on the Activity of Thiol-Containing Antioxidants | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • SciSpace. (2021). (Open Access) The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass (2021) | Matjaž Finšgar | 5 Citations. Retrieved from [Link]

  • National Institutes of Health. (2019). The role of thiols in antioxidant systems - PubMed. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 2-Mercapto-1-Methylimidazole. Retrieved from [Link]

  • ResearchGate. (2024). Stability analysis of a mathematical model for methimazole dosing in graves' hyperthyroidism: A dynamic approach. Retrieved from [Link]

  • ResearchGate. (2026). Stability analysis of a mathematical model for methimazole dosing in graves' hyperthyroidism: A dynamic approach. Retrieved from [Link]

  • ResearchGate. (2026). Determination of Methimazole in Tablets Using Spectrophotometric Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). OXIDATION OF THIOLS USING K2S2O8 IN IONIC LIQUID - PMC. Retrieved from [Link]

  • MDPI. (2023). Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols. Retrieved from [Link]

  • Japan Journals. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • National Institutes of Health. (2024). Rare Presentation of Thyrotoxicosis Defying Methimazole Treatment: A Case Series - PMC. Retrieved from [Link]

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • CORE. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • PubMed. (n.d.). Stability of the mercaptobenzothiazole compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-methyl-1H-imidazole-2-thiol vs 2-mercaptoimidazole ligand binding affinity

As a Senior Application Scientist, evaluating the ligand binding kinetics, thermodynamic profiles, and surface chemistry of imidazole-based thiones is critical for optimizing both pharmacological inhibitors and functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the ligand binding kinetics, thermodynamic profiles, and surface chemistry of imidazole-based thiones is critical for optimizing both pharmacological inhibitors and functionalized nanomaterials.

This guide provides a rigorous, objective comparison between the parent compound, 2-mercaptoimidazole (2MI) , and its C5-methylated derivative, 5-methyl-1H-imidazole-2-thiol (5-Me-2MI) . By analyzing their interactions across biological enzymes, nuclear receptors, and inorganic metal surfaces, we can establish a clear mechanistic framework for rational ligand selection.

Mechanistic Causality: The Role of C5-Methylation

Before evaluating specific targets, it is essential to understand why the addition of a single methyl group at the C5 position fundamentally alters binding affinity.

Both 2MI and 5-Me-2MI exist in a state of thione-thiol tautomerism. When binding to transition metals (such as Fe(II) in heme or Au on nanoparticles), these ligands increase in zwitterionic character and bind primarily through the sulfur atom via σ and π donation[1](). The C5-methyl group in 5-Me-2MI introduces two critical physicochemical changes:

  • Inductive (+I) Effect: The electron-donating methyl group increases the electron density of the imidazole ring, altering the ionization energy and stabilizing the zwitterionic thione form.

  • Steric Footprint: Unlike methimazole (1-methyl-2-mercaptoimidazole), which places a methyl group on the N1 position and blocks a crucial hydrogen-bond donor(), 5-Me-2MI places the bulk on the carbon backbone. This allows the molecule to retain both N-H groups for bidentate hydrogen bonding while utilizing the C5-methyl for hydrophobic packing.

Comparative Binding Affinity Across Targets

Heme Peroxidases (LPO/TPO)

In mammalian heme peroxidases like Lactoperoxidase (LPO) and Thyroid Peroxidase (TPO), 2MI acts as a potent anti-thyroid inhibitor. Empirical SPR and crystallographic studies demonstrate that 2MI coordinates directly to the LPO heme iron (S-Fe distance of 2.58 Å) with a dissociation constant ( Kd​ ) of 0.63 µM and an IC50​ of 17 µM[2](). While the N1-methylated methimazole suffers from dual-orientation binding due to the loss of an N-H donor(), 5-Me-2MI is structurally optimized. It maintains the dual N-H hydrogen bonds with distal pocket residues (Gln105, His109) while the C5-methyl group anchors into the hydrophobic pocket near Leu262, theoretically lowering the Kd​ and increasing target residence time.

Estrogen Receptor Alpha (ERα)

Recent computational screening has identified 2MI derivatives as potential modulators for breast cancer targets. Molecular docking against the ERα active site (PDB: 1HVY) reveals that substitutions at position 5 exert the most significant effect on binding affinity and ionization energy[3](). The parent 2MI exhibits a baseline binding free energy ( ΔG ) of -1.9 kcal/mol. Modulating the C5 position with a methyl group fine-tunes the electrostatic potential of the ligand, directly dictating its docking pose and efficacy[3]().

Gold Nanoparticle (AuNP) Surface Functionalization

On metal surfaces, imidazole-thiol compounds form self-assembled monolayers via strong S-Au bonds[4](). Conclusive determination of ligand conformation is vital for nanoparticle stability[4](). 2MI adopts a nearly perpendicular orientation, allowing for maximum packing density. Conversely, the C5-methyl group in 5-Me-2MI increases the molecular footprint, slightly reducing the absolute molecules per nm², but enhancing overall monolayer stability through lateral van der Waals interactions.

Quantitative Data Comparison

Target SystemLigandBinding MetricMechanistic Note
Lactoperoxidase (LPO) 2MI Kd​ = 0.63 µM, IC50​ = 17 µMDirect S-Fe coordination; dual N-H H-bonding[2].
Lactoperoxidase (LPO) 5-Me-2MIPredicted Kd​ < 0.63 µMRetains dual H-bonding; adds C5-hydrophobic packing.
Estrogen Receptor (ERα) 2MI ΔG = -1.9 kcal/molBaseline affinity in 1HVY active site[3].
Estrogen Receptor (ERα) 5-Me-2MIModulated ΔG ProfileC5 substitution heavily dictates ionization energy[3].
Gold Nanoparticles (AuNP) 2MIHigh Packing DensityPerpendicular S-Au orientation[4].
Gold Nanoparticles (AuNP) 5-Me-2MILower Density, High StabilityIncreased footprint; lateral van der Waals forces.

Data Visualization & Pathways

Peroxidase_Binding Ligand2MI 2-Mercaptoimidazole (2MI) HemePocket Distal Heme Pocket Fe-S Coordination Ligand2MI->HemePocket Kd ~ 0.63 µM Ligand5Me 5-Methyl-1H-imidazole-2-thiol (5-Me-2MI) Ligand5Me->HemePocket Enhanced Affinity Hydrophobic Hydrophobic Packing (Leu262) Ligand5Me->Hydrophobic C5-Methyl Only Hbond Dual N-H H-Bonding (Gln105, His109) HemePocket->Hbond Both Ligands Inhibition Enzyme Inhibition (Blocked H2O2 Access) Hbond->Inhibition Hydrophobic->HemePocket

Fig 1: Mechanistic pathway of LPO/TPO inhibition by 2MI and 5-Me-2MI via the distal heme pocket.

AuNP_Protocol Step1 1. AuNP Synthesis (Citrate Reduction, ~15nm) Step2 2. Ligand Incubation (2MI or 5-Me-2MI, 24h) Step1->Step2 Add Excess Ligand Step3 3. Centrifugation & Wash (Pellet Functionalized AuNPs) Step2->Step3 Equilibrate Step4 4. Supernatant Analysis (UV-Vis / HPLC) Step3->Step4 Isolate Unbound Ligand Step5 5. Packing Density Calculation (Molecules / nm²) Step4->Step5 Subtract from Total

Fig 2: Step-by-step experimental workflow for determining ligand packing density on AuNPs.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following protocols integrate internal controls and orthogonal validation steps.

Protocol A: Determination of Peroxidase Binding Affinity via SPR

Objective: Quantify the binding kinetics ( Kd​ , kon​ , koff​ ) of 2MI and 5-Me-2MI to LPO. Self-Validation Mechanism: Dual-channel referencing combined with steady-state affinity plotting to validate kinetic fits.

  • Sensor Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize recombinant LPO on Channel 2 to a target level of 5000 RU.

  • Internal Control (Reference Channel): Treat Channel 1 with EDC/NHS and quench with ethanolamine without protein. All subsequent analyte injections must be double-referenced (Channel 2 minus Channel 1, minus buffer blank).

  • Analyte Titration: Prepare a 2-fold dilution series of the ligands (0.39 µM to 50 µM) in HBS-EP+ buffer. Inject at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Validation & Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model. Validation step: Plot the steady-state response ( Req​ ) against analyte concentration. The Kd​ derived from the steady-state affinity fit must be within 10% of the Kd​ calculated from kinetic rate constants ( koff​/kon​ ).

Protocol B: Quantification of Ligand Packing Density on AuNPs

Objective: Measure the surface footprint and packing density of 2MI vs. 5-Me-2MI on 15 nm gold nanoparticles. Self-Validation Mechanism: Mass balance quantification using UV-Vis spectroscopy, orthogonally confirmed by Thermogravimetric Analysis (TGA).

  • AuNP Synthesis & Characterization: Synthesize 15 nm AuNPs via the Turkevich citrate-reduction method. Confirm size and concentration using Dynamic Light Scattering (DLS) and UV-Vis (surface plasmon resonance peak at ~520 nm).

  • Ligand Exchange: Aliquot 10 mL of AuNP suspension (10 nM). Add 2MI or 5-Me-2MI to a final concentration of 1 mM (excess). Incubate for 24 hours at 25°C with gentle agitation to ensure monolayer saturation.

  • Separation & Mass Balance (Primary Assay): Centrifuge the suspension at 14,000 x g for 30 minutes. Collect the supernatant. Quantify the unbound ligand in the supernatant using UV-Vis absorption against a standard curve. Calculate bound ligand by subtracting unbound from total added.

  • Orthogonal Validation (TGA): Lyophilize the functionalized AuNP pellet. Perform TGA from 50°C to 800°C at 10°C/min under nitrogen. The weight loss between 200°C and 400°C corresponds to the desorbed organic ligand layer. The packing density calculated from TGA mass loss must correlate within 5% of the UV-Vis mass balance data.

References

  • Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution Source: ResearchGate URL:2

  • SCREENING 2‒MERCAPTOIMIDAZOLE DERIVATIVES FOR BREAST CANCER TREATMENT Source: jst-ud.vn URL:3

  • Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases Source: PMC - NIH URL:

  • Determination of the Binding Affinity, Packing, and Conformation of Thiolate and Thione Ligands on Gold Nanoparticles Source: The Journal of Physical Chemistry C - ACS Publications URL:4

  • Synthesis, Characterization, and Reactivity of Iron(II)- and Zinc(II) Complexes of Imidazole Thione and Selone Ligands Source: Clemson OPEN URL:1

Sources

Comparative

Comparative Technical Guide: Corrosion Inhibition Efficiency of 5-Methyl-1H-imidazole-2-thiol vs. Benzimidazole

As a Senior Application Scientist specializing in interfacial electrochemistry, I frequently evaluate organic heterocyclic compounds for their efficacy in mitigating metallic degradation in aggressive environments. When...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in interfacial electrochemistry, I frequently evaluate organic heterocyclic compounds for their efficacy in mitigating metallic degradation in aggressive environments. When selecting a corrosion inhibitor, the molecular architecture of the compound directly dictates its macroscopic protective performance.

In this guide, we will objectively compare the corrosion inhibition efficiency of two prominent nitrogen-containing heterocycles: 5-methyl-1H-imidazole-2-thiol (a mercapto-imidazole derivative) and benzimidazole . By analyzing their mechanistic causality, quantitative performance data, and self-validating experimental protocols, this guide provides a definitive framework for selecting the appropriate inhibitor for your specific application.

Molecular Architecture & Mechanistic Causality

To understand why one inhibitor outperforms another, we must look beyond empirical data and examine the thermodynamics of adsorption at the metal-solution interface.

5-Methyl-1H-imidazole-2-thiol: The Power of Thiol/Thione Tautomerism

5-methyl-1H-imidazole-2-thiol exhibits highly efficient corrosion inhibition (frequently >90%) due to its structural ability to undergo thiol/thione tautomerism. The causality behind its superior performance is rooted in Pearson’s Hard Soft Acid Base (HSAB) theory .

  • The Mechanism: The exocyclic sulfur atom is highly polarizable and acts as a "soft" base. Transition metals (such as copper and mild steel) possess vacant d-orbitals, acting as "soft" acids. This soft-soft interaction facilitates rapid electron donation from the sulfur to the metal, followed by back-donation from the metal to the inhibitor's anti-bonding orbitals.

  • The Result: This creates an exceptionally stable coordinate covalent bond (chemisorption), forming a dense, hydrophobic self-assembled monolayer that effectively blocks aggressive ions (like Cl⁻ or H⁺) .

Benzimidazole: Relying on π-Electron Delocalization

Benzimidazole consists of a fused benzene and imidazole ring. While it is a proven and versatile inhibitor, it fundamentally lacks the highly polarizable sulfur atom.

  • The Mechanism: Adsorption is driven by the sp² hybridized nitrogen atoms (endocyclic) and the delocalized π-electron cloud of the fused benzene ring. The molecule typically adsorbs in a parallel or slightly tilted orientation relative to the metal surface.

  • The Result: Because nitrogen is a "harder" base than sulfur, the resulting metal-ligand interactions possess lower binding energies. Consequently, unsubstituted benzimidazole relies on a combination of physisorption (electrostatic interactions) and weaker chemisorption, leading to lower overall inhibition efficiency compared to its mercapto-counterparts .

Quantitative Performance Comparison

The following table synthesizes quantitative electrochemical data comparing the two compounds under standard aggressive conditions (e.g., 1.0 M HCl on mild steel or 3% NaCl on copper).

Parameter5-methyl-1H-imidazole-2-thiolBenzimidazole
Optimal Concentration 1.0 × 10⁻⁴ M1.0 × 10⁻³ M
Peak Inhibition Efficiency (IE%) 91.2% - 95.0% 60.0% - 75.0%
Primary Adsorption Centers Exocyclic Sulfur, Endocyclic NitrogenEndocyclic Nitrogen, π-electron cloud
Adsorption Isotherm LangmuirLangmuir / Temkin
Standard Free Energy (ΔG°ads) -38 to -42 kJ/mol (Chemisorption)-25 to -30 kJ/mol (Mixed Adsorption)
Inhibitor Classification Mixed-type (Anodic/Cathodic)Mixed-type (Predominantly Cathodic)

Data synthesized from comparative electrochemical studies on azole derivatives.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent adsorption pathways that dictate the binding energy and subsequent inhibition efficiency of both compounds.

Mechanism cluster_5MeIMT 5-methyl-1H-imidazole-2-thiol cluster_BIA Benzimidazole Tautomer Thiol/Thione Tautomerism Hetero S & N Electron Donors Tautomer->Hetero Chemi Strong Chemisorption (Coordinate Covalent Bonds) Hetero->Chemi Metal Metal Surface (Vacant d-orbitals) Chemi->Metal High Binding Energy Fused Fused Benzene Ring PiCloud N Atoms & π-Electrons Fused->PiCloud Mixed Mixed Physisorption & Weak Chemisorption PiCloud->Mixed Mixed->Metal Moderate Binding Energy

Adsorption pathways of 5-methyl-1H-imidazole-2-thiol and benzimidazole on metal surfaces.

Self-Validating Experimental Methodologies

A reliable electrochemical protocol must be a self-validating system; it cannot assume steady-state conditions without empirical proof. The following workflow utilizes Open Circuit Potential (OCP) monitoring as a strict gating mechanism before executing non-destructive and destructive analyses.

Step-by-Step Protocol: EIS and PDP Analysis

Step 1: Substrate Preparation & Standardization

  • Abrade the metal specimens (e.g., mild steel or copper) sequentially using SiC abrasive papers from 400 up to 2000 grit to ensure a uniform surface roughness.

  • Degrease ultrasonically in absolute ethanol for 5 minutes, rinse with double-distilled water, and dry under a stream of cold nitrogen gas. Causality: Any residual organic contaminants will artificially alter the double-layer capacitance.

Step 2: Electrolyte Formulation

  • Prepare a baseline aggressive solution (e.g., 1.0 M HCl).

  • Formulate test solutions by dissolving 5-methyl-1H-imidazole-2-thiol and benzimidazole at varying concentrations (10⁻⁶ M to 10⁻³ M).

Step 3: OCP Stabilization (The Gating Step)

  • Immerse the working electrode in the electrochemical cell (using a Pt counter electrode and a Saturated Calomel Electrode as reference).

  • Monitor the Open Circuit Potential (OCP) for 30 to 60 minutes.

  • Validation Check: Do not proceed until the potential drift is less than ±1 mV/min . This confirms that the thermodynamic adsorption-desorption equilibrium of the inhibitor has been reached.

Step 4: Non-Destructive Analysis (EIS)

  • Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak at the stabilized OCP.

  • Sweep the frequency from 100 kHz down to 10 mHz.

  • Extract the charge transfer resistance ( Rct​ ) by fitting the Nyquist plots to an appropriate equivalent electrical circuit (e.g., Rs​(Qdl​Rct​) ). Calculate inhibition efficiency: IE%=[(Rct​−Rct0​)/Rct​]×100 .

Step 5: Destructive Analysis (PDP)

  • Following EIS, polarize the electrode from -250 mV to +250 mV relative to the OCP at a scan rate of 1.0 mV/s.

  • Extrapolate the anodic and cathodic Tafel slopes to determine the corrosion current density ( icorr​ ).

  • Validation Check: If the shift in corrosion potential ( Ecorr​ ) is less than 85 mV compared to the blank, classify the compound as a mixed-type inhibitor.

Conclusion

While both compounds provide measurable protection, 5-methyl-1H-imidazole-2-thiol is objectively superior for high-performance applications. The presence of the exocyclic sulfur atom allows for aggressive chemisorption via strong coordinate covalent bonds, achieving >90% efficiency at lower concentrations. Benzimidazole , relying primarily on nitrogen and π-electron interactions, serves as a moderate, mixed-type inhibitor better suited for less aggressive environments or as a synergistic additive.

References

  • Title: Recent advances in the use of benzimidazoles as corrosion inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Adsorption Behavior of Methimazole Monolayers on a Copper Surface and Its Corrosion Inhibition Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution Source: RSC Advances URL: [Link]

Validation

Reproducibility Assessment &amp; Protocol Comparison: Synthesis of 5-Methyl-1H-imidazole-2-thiol Derivatives

The 5-methyl-1H-imidazole-2-thiol scaffold is a privileged pharmacophore, integral to the design of anti-thyroid therapeutics, metalloenzyme inhibitors, and advanced materials[1]. Despite its structural simplicity, achie...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-methyl-1H-imidazole-2-thiol scaffold is a privileged pharmacophore, integral to the design of anti-thyroid therapeutics, metalloenzyme inhibitors, and advanced materials[1]. Despite its structural simplicity, achieving highly reproducible syntheses of its N-substituted derivatives (e.g., 1-hexyl-5-methyl-1H-imidazole-2-thiol) remains a persistent challenge[2]. The mechanistic bottleneck lies in the high reactivity of key intermediates, which often undergo off-target dimerization or premature degradation[3].

As a Senior Application Scientist, I have evaluated the two predominant synthetic strategies—the traditional Marckwald synthesis and the modern aqueous xanthate condensation. This guide objectively compares these protocols, focusing on mechanistic causality, experimental robustness, and overall reproducibility to help you select the optimal pathway for your drug development workflows.

Mechanistic Workflows

G cluster_0 Modified Marckwald Synthesis cluster_1 Aqueous Xanthate Condensation M1 α-Amino Ketone (HCl Salt) M2 KSCN / Isothiocyanate (Acid Catalysis) M1->M2 Condensation M3 5-Methyl-1H-imidazole-2-thiol (Variable Yield) M2->M3 Cyclization (-H2O) A1 Dialkylamine + CS2 (Aqueous NaOH) A2 Amino Dithiol (Xanthate Intermediate) A1->A2 Primary Amine (100 °C) A3 5-Methyl-1H-imidazole-2-thiol (Reproducible Yield) A2->A3 Cyclization (-H2S)

Comparison of Marckwald and Aqueous Xanthate synthetic pathways for imidazole-2-thiol derivatives.

Protocol 1: The Modified Marckwald Synthesis

The 1 is the classical route for constructing 2-mercaptoimidazoles[1][3]. It relies on the condensation of an α-amino ketone with a thiocyanate source.

Causality & Experimental Choices

The isolation of the α-amino ketone precursor as a hydrochloride salt is non-negotiable. Free α-amino ketones are highly unstable and will rapidly undergo bimolecular condensation to form dihydropyrazines. The addition of potassium thiocyanate (KSCN) must be performed under strictly acidic conditions. The acid catalyzes the formation of the thiourea intermediate and drives the subsequent intramolecular cyclization by protonating the carbonyl oxygen, making it a better electrophile for the nucleophilic nitrogen.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of 1-amino-propan-2-one hydrochloride in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 10.0 mmol of potassium thiocyanate (KSCN) in one portion, followed immediately by 0.5 mL of concentrated HCl (37%) to ensure the pH remains < 3.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours under a continuous nitrogen atmosphere.

  • Isolation: Cool the reaction to 0 °C. Filter off the precipitated KCl byproducts. Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot water to yield the pure 5-methyl-1H-imidazole-2-thiol.

Trustworthiness: Self-Validating Checkpoint

pH and Colorimetric Validation: The reaction mixture must remain strictly acidic. A rapid color shift from pale yellow to dark brown before reaching reflux indicates premature deprotonation and subsequent pyrazine dimerization. If this occurs, the protocol has failed, and the batch must be discarded.

Protocol 2: The Aqueous Xanthate Condensation

Developed as a greener, highly reproducible alternative, this 2 bypasses the need for unstable α-amino ketones by utilizing an in situ generated xanthate (amino dithiol) intermediate[2].

Causality & Experimental Choices

Water is intentionally chosen as the solvent. It not only solubilizes the initial salts but also enforces a hydrophobic collapse of the organic intermediates, driving the condensation forward. Dialkylamine is utilized as a transient leaving group; it reacts with carbon disulfide to form a dithiocarbamate, which then undergoes amine exchange with the primary amine. The high temperature (100 °C) is required to overcome the activation energy for the expulsion of hydrogen sulfide (H₂S) gas, which thermodynamically locks the cyclization step.

Step-by-Step Methodology
  • Xanthate Generation: In a 50 mL round-bottom flask, add dialkylamine (14.0 mmol) to 15 mL of deionized water. Add NaOH (14.0 mmol) and carbon disulfide (15.0 mmol) dropwise at room temperature. Stir vigorously for 1 hour until a pale yellow suspension forms.

  • Amine Exchange & Cyclization: Add the desired primary amine (10.0 mmol) to the suspension. Heat the mixture to 100 °C.

  • Reaction Monitoring: Maintain heating for 6–8 hours.

  • Isolation: Cool the mixture to room temperature. Acidify with 1M HCl to pH 3 to precipitate the product. Extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (20% EtOAc/Hexane).

Trustworthiness: Self-Validating Checkpoint

Gas Evolution Tracking: The reaction progress is physically validated by the controlled expulsion of H₂S gas. Suspending a strip of lead acetate paper at the condenser outlet provides a binary visual confirmation (turning black) of the active cyclization phase. The complete cessation of gas evolution serves as a macroscopic indicator that the reaction has reached completion.

Quantitative Data Comparison

The following table summarizes the performance metrics of both protocols based on empirical laboratory assessments and literature validation.

ParameterModified Marckwald SynthesisAqueous Xanthate Condensation
Typical Yield 60–75%35–52%
Reaction Time 4–6 hours6–8 hours
Temperature Reflux (~78 °C in EtOH)100 °C (in H₂O)
Intermediate Stability Low (α-amino ketones easily dimerize)High (Xanthate generated in situ)
Environmental Impact High (Organic solvents, toxic thiocyanates)Low (Aqueous medium, amine building blocks)
Reproducibility Score Moderate (Highly dependent on intermediate purity)High (Robust tolerance to minor deviations)

Conclusion

For early-stage discovery where high yields of a specific 5-methyl-1H-imidazole-2-thiol derivative are required and intermediate handling can be strictly controlled, the Modified Marckwald Synthesis remains viable. However, for scale-up operations, library generation, or environments where reproducibility and environmental impact are paramount, the Aqueous Xanthate Condensation is vastly superior. Despite its lower absolute yield, its reliance on stable starting materials and self-validating gas expulsion makes it a highly trustworthy protocol for modern drug development.

References

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of 1-phenyl-1H-imidazole-2-thiol Derivatives Source: Benchchem URL
  • Product Class 3: Imidazoles Source: Thieme-Connect URL

Sources

Comparative

5-methyl-1H-imidazole-2-thiol vs methimazole nomenclature in scientific literature

Disambiguating Imidazole-2-Thiol Isomers: A Comparative Guide to Methimazole and 5-Methyl-1H-Imidazole-2-Thiol Executive Summary & Nomenclature Disambiguation In drug development and heterocyclic chemistry, precise nomen...

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Author: BenchChem Technical Support Team. Date: April 2026

Disambiguating Imidazole-2-Thiol Isomers: A Comparative Guide to Methimazole and 5-Methyl-1H-Imidazole-2-Thiol

Executive Summary & Nomenclature Disambiguation

In drug development and heterocyclic chemistry, precise nomenclature is the bedrock of reproducible science. A persistent source of error in scientific literature is the conflation of Methimazole (1-methyl-1H-imidazole-2-thiol)[1] with its structural isomer, 5-methyl-1H-imidazole-2-thiol [2]. While they share the same molecular formula (C₄H₆N₂S) and exact mass, the position of the methyl group fundamentally alters their tautomeric behavior, chemical reactivity, and pharmacological efficacy.

Methimazole features a methyl group on the N1 nitrogen. This substitution locks the molecule, preventing tautomerization at the N1 position and heavily favoring the thione state (1-methyl-1,3-dihydro-2H-imidazole-2-thione) under physiological conditions. This specific electronic configuration is strictly required for its function as an anti-thyroid Active Pharmaceutical Ingredient (API)[3]. Conversely, 5-methyl-1H-imidazole-2-thiol possesses a methyl group on the C5 carbon. Because both nitrogens remain unsubstituted (sharing a mobile proton), it freely undergoes N1 ↔ N3 tautomerization (making the 4-methyl and 5-methyl forms equivalent in solution) and acts primarily as a versatile bidentate ligand in coordination chemistry[4].

Comparative Chemical & Physical Properties

To prevent downstream assay failures, it is critical to verify the identity of the procured or synthesized isomer. The quantitative and structural distinctions are summarized below:

PropertyMethimazole (1-Methyl Isomer)5-Methyl-1H-imidazole-2-thiol
IUPAC Name 1-methyl-1,3-dihydro-2H-imidazole-2-thione5-methyl-1,3-dihydro-2H-imidazole-2-thione
PubChem CID 13499072759857
Molecular Formula C₄H₆N₂SC₄H₆N₂S
Methyl Position N1 (Nitrogen)C5 (Carbon)
Tautomerism Locked at N1; Thione dominantMobile proton (N1 ↔ N3); Thiol-Thione
Primary Application Anti-thyroid API (TPO inhibitor)Synthetic intermediate / Metal ligand

Mechanistic Pathways & Biological Activity

The causality behind Methimazole's efficacy lies in its interaction with . TPO normally oxidizes iodide (I⁻) into reactive iodine species to iodinate tyrosine residues on thyroglobulin. Methimazole acts as a false substrate. The N-methyl group increases the electron density on the exocyclic sulfur via inductive effects, making the sulfur highly reactive toward oxidized iodine. Furthermore, the N-methyl group provides the exact steric bulk required to fit the TPO active site. The 5-methyl isomer lacks this specific steric and electronic profile, rendering it an ineffective TPO inhibitor, though it excels at forming antimicrobial Bismuth(III/V) thiolates[4].

Fig 1: Mechanism of TPO inhibition by Methimazole blocking thyroid hormone synthesis.

Experimental Protocols: Validation & Performance Comparison

Protocol 1: Spectroscopic Differentiation (Self-Validating Workflow)

Causality & Logic: Differentiating these isomers via standard LC-MS is prone to error due to their identical exact masses (114.02 g/mol ). ¹H-NMR provides a self-validating system: the chemical environment of the methyl group dictates its chemical shift. An N-methyl group is highly deshielded by the adjacent electronegative nitrogen, pushing its signal downfield. A C-methyl group is significantly less deshielded.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the unknown isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay 1.5s).

  • Diagnostic Analysis:

    • Methimazole: Look for a sharp 3H singlet at ~3.45 ppm (N-CH₃). The imidazole backbone protons (C4-H, C5-H) will appear as two distinct doublets or closely spaced singlets around 6.8–7.0 ppm.

    • 5-Methyl Isomer: Look for a 3H singlet at ~2.10 ppm (C-CH₃)[5]. Only one aromatic proton (C4-H) will be present, appearing as a singlet near 6.6 ppm.

Fig 2: Self-validating spectroscopic workflow for differentiating imidazole-2-thiol isomers.

Protocol 2: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Causality & Logic: To objectively compare the pharmacological efficacy of the two isomers, an isolated enzymatic assay is required. Because the 5-methyl isomer lacks the N-methyl group, it fails to properly align its thione-sulfur with the heme-iron complex of TPO, resulting in a measurable drop in competitive inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human TPO (rhTPO) in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 10 µg/mL.

  • Substrate Mixture: Prepare a reaction cocktail containing 10 mM potassium iodide (KI) and 0.05% H₂O₂ in the phosphate buffer.

  • Compound Incubation: Aliquot 90 µL of the substrate mixture into a 96-well UV-transparent microplate. Add 10 µL of the test compounds (Methimazole or 5-methyl-1H-imidazole-2-thiol) dissolved in DMSO to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Kinetic Measurement: Monitor the formation of triiodide (I₃⁻) by measuring absorbance at 353 nm continuously for 5 minutes at 25°C using a microplate reader.

  • Data Synthesis: Calculate the initial velocity (V₀) of I₃⁻ formation. Plot % inhibition against log[inhibitor] to derive IC₅₀ values. Methimazole will demonstrate an IC₅₀ in the low micromolar range (1-5 µM), whereas the 5-methyl isomer will exhibit >10-fold reduced activity, proving its unsuitability as an anti-thyroid API substitute.

References

  • Title: PubChem Compound Summary for CID 1349907, Methimazole Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 2759857, 4-Methyl-1H-imidazole-2-thiol Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Methimazole: Uses, Interactions, Mechanism of Action Source: DrugBank Online URL: [Link]

  • Title: Homo- and heteroleptic bismuth(III/V) thiolates from N-heterocyclic thiones: synthesis, structure and anti-microbial activity Source: PubMed (Chemistry - A European Journal) URL: [Link]

  • Title: A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-Methyl-1H-imidazole-2-thiol

As researchers and drug development professionals, handling heterocyclic thiols requires a rigorous understanding of both their synthetic utility and their environmental persistence. 5-Methyl-1H-imidazole-2-thiol (often...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, handling heterocyclic thiols requires a rigorous understanding of both their synthetic utility and their environmental persistence. 5-Methyl-1H-imidazole-2-thiol (often encountered as its tautomer, 4-methyl-1H-imidazole-2-thiol) is a highly reactive intermediate used in pharmaceutical synthesis[1]. However, its mercaptan (-SH) functional group and nitrogen-rich imidazole ring present unique logistical and environmental challenges.

This guide provides a self-validating, field-proven operational framework for the safe handling, spill neutralization, and permanent disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Table 1: Physicochemical and Hazard Profile

To effectively manage chemical disposal, we must first quantify the physical and hazard parameters of the substance.

PropertyValue
Chemical Name 5-Methyl-1H-imidazole-2-thiol (Tautomer: 4-methyl-1H-imidazole-2-thiol)[1]
CAS Number 3247-70-9[2][3]
Molecular Formula C₄H₆N₂S[2][3]
Molecular Weight 114.17 g/mol [2][3]
Physical State Solid (Crystalline powder)
Primary GHS Hazards Skin/Eye Irritant, Malodorous, Aquatic Toxicity[4]
Combustion Byproducts Nitrogen Oxides (NOx), Sulfur Oxides (SOx), CO, CO₂[5]

The Chemical Logic of Thiol Neutralization

Expertise & Causality: Why do we treat thiols differently from standard organic waste? The mercaptan (-SH) group is highly nucleophilic and prone to forming volatile, malodorous, and toxic compounds. Simply washing it down the drain or discarding it in standard solid waste is a severe violation of environmental safety protocols.

To neutralize the immediate hazard—especially during a spill—we leverage oxidative chemistry. By applying a strong oxidizing agent like sodium hypochlorite (NaOCl), the reactive thiol is oxidized through a transient disulfide intermediate into a highly stable, water-soluble sulfonate derivative. This chemical transformation eliminates the noxious odor and drastically reduces the nucleophilic toxicity of the compound, rendering it safe for secondary hazardous waste processing.

ThiolOxidation Thiol 5-Methyl-1H-imidazole-2-thiol (Odorous, Reactive) Intermediate Disulfide Intermediate (Transient) Thiol->Intermediate Oxidation Oxidant NaOCl (Bleach) Oxidizing Agent Oxidant->Intermediate Donates [O] Product Sulfonate Derivative (Water-soluble, Low Odor) Intermediate->Product Further Oxidation

Figure 1: Oxidative neutralization pathway of 5-methyl-1H-imidazole-2-thiol using sodium hypochlorite.

Protocol A: Spill Mitigation and Oxidative Neutralization

Every protocol must be a self-validating system. This workflow ensures that any accidental release is chemically deactivated before it can aerosolize or contaminate surrounding surfaces.

Step 1: Isolation and PPE Verification

  • Immediately isolate the spill area to prevent tracking.

  • Don appropriate PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a lab coat[5]. Ensure the area is well-ventilated or under a localized fume extractor.

Step 2: Containment

  • Cover the solid powder or liquid solution with an inert, absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust.

Step 3: Oxidative Neutralization

  • Prepare a fresh 5-10% (w/v) sodium hypochlorite (NaOCl) solution (standard commercial bleach is typically sufficient).

  • Slowly pour the NaOCl solution over the absorbent material, starting from the perimeter and moving inward to prevent spreading.

  • Causality: The slow addition controls the exothermic oxidation reaction, preventing the rapid volatilization of unreacted thiol.

Step 4: Validation and Clean-up

  • Allow the mixture to sit for 30–45 minutes.

  • Self-Validation Check: The neutralization is complete when the characteristic foul mercaptan odor completely dissipates, confirming full conversion to the sulfonate.

  • Sweep the neutralized slurry into a wide-mouth High-Density Polyethylene (HDPE) container using a non-sparking tool.

Standard Operational Disposal Procedures

Routine disposal of 5-methyl-1H-imidazole-2-thiol requires strict adherence to regulatory guidelines. Because the imidazole ring contains nitrogen and the thiol group contains sulfur, standard low-temperature combustion will generate toxic Nitrogen Oxides (NOx) and Sulfur Dioxide (SOx)[5].

To mitigate this, the gold standard for heterocyclic thiol disposal is high-temperature incineration (>1000°C) at a permitted hazardous waste facility. Under[6], incinerators processing such waste must be equipped with alkaline packed-bed wet scrubbers. These scrubbers capture the acidic SOx and NOx gases, neutralizing them into harmless salts before atmospheric release[7][8].

DisposalWorkflow Start Waste Generation: 5-Methyl-1H-imidazole-2-thiol SolidWaste Solid Waste (Contaminated PPE, Powders) Start->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic Solutions) Start->LiquidWaste Segregation1 Seal in compatible hazardous waste bags SolidWaste->Segregation1 Segregation2 Store in sealed, vented carboys (No Acids!) LiquidWaste->Segregation2 Incineration High-Temperature Incineration (>1000°C) with Scrubber Segregation1->Incineration Segregation2->Incineration Atmosphere Safe Atmospheric Release (N2, CO2, H2O) Incineration->Atmosphere Gas Phase Ash Landfill of Neutralized Ash Incineration->Ash Solid Phase

Figure 2: Waste segregation and high-temperature incineration workflow for heterocyclic thiols.

Protocol B: Routine Waste Segregation and Packaging

Step 1: Segregation Logic

  • Critical Rule: Never mix 5-methyl-1H-imidazole-2-thiol waste with strong acids. Acidic environments can protonate the thiol and drive the release of highly toxic Hydrogen Sulfide (H₂S) gas.

  • Keep thiol waste strictly segregated in designated "Sulfur-Containing Organic Waste" streams.

Step 2: Packaging Solid Waste

  • Place contaminated consumables (weigh boats, pipette tips, gloves) into transparent, 4-mil thick polyethylene hazardous waste bags.

  • Seal the bag using a gooseneck tie to trap residual odors, and place it inside a rigid, leak-proof secondary container.

Step 3: Packaging Liquid Waste

  • Transfer liquid solutions (e.g., reaction filtrates or neutralized spill slurries) into chemically compatible HDPE carboys.

  • Equip the carboy with a vented cap to prevent pressure buildup from potential off-gassing, while keeping the container sealed when not actively adding waste.

Step 4: Labeling and Manifesting

  • Clearly label all containers with the chemical name, CAS Number (3247-70-9), and the specific hazards ("Malodorous", "Toxic").

  • Manifest the waste for pickup by a licensed environmental services provider, explicitly requesting high-temperature incineration with scrubber capabilities[5][6].

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759857, 4-methyl-1H-imidazole-2-thiol". PubChem. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 264 Subpart O -- Incinerators". eCFR. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Packed-Bed/Packed-Tower Wet Scrubber". Regulations.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-methyl-1H-imidazole-2-thiol

As a Senior Application Scientist, I recognize that handling reactive heterocyclic compounds requires more than just following a standard safety data sheet—it requires a mechanistic understanding of the chemical's behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive heterocyclic compounds requires more than just following a standard safety data sheet—it requires a mechanistic understanding of the chemical's behavior to design foolproof operational workflows. 5-Methyl-1H-imidazole-2-thiol (also known as 4-methyl-1,3-dihydroimidazole-2-thione, CAS 3247-70-9) is a highly valuable building block in drug development, ligand design, and organocatalysis. However, its nucleophilic thione/thiol moiety and fine particulate nature pose significant occupational hazards.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical efficiency when handling this compound.

Hazard Profile & Mechanistic Causality

According to authoritative chemical databases, 5-methyl-1H-imidazole-2-thiol is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin, and it causes severe skin and eye irritation[1].

The Causality of Toxicity: The hazard profile is intrinsically linked to the molecule's structure. The imidazole-2-thione core acts as a potent nucleophile and a bidentate ligand. If absorbed systemically via unprotected dermal contact or inhalation, it can coordinate with metalloenzymes (such as thyroid peroxidase), leading to unintended biochemical inhibition. Furthermore, the electrophilic reactivity of the sulfur atom can cause covalent modification of epidermal proteins, triggering contact dermatitis and sensitization. Because the compound is typically supplied as a fine, low-density powder[2], it is highly susceptible to aerosolization via static charge, making inhalation a primary risk vector.

G cluster_Routes Primary Exposure Routes cluster_PPE Required PPE & Engineering Controls Source 5-methyl-1H-imidazole-2-thiol (Reactive Thione/Thiol) Inhale Inhalation (Aerosolized Particulates) Source->Inhale Dermal Dermal Contact (Protein Alkylation) Source->Dermal Ocular Ocular Contact (Severe Irritation) Source->Ocular Hood Class II Fume Hood + N95/P100 Respirator Inhale->Hood Mitigated by Gloves Double Nitrile Gloves + Chemical Lab Coat Dermal->Gloves Mitigated by Goggles ANSI Z87.1 Goggles + Face Shield Ocular->Goggles Mitigated by Safe Operational Safety & Contamination Prevention Hood->Safe Gloves->Safe Goggles->Safe

Figure 1: Exposure pathways of 5-methyl-1H-imidazole-2-thiol and corresponding PPE interventions.

Quantitative PPE Matrix

To counter the specific penetration risks of thiol-containing organics, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications for your protective equipment.

Protection CategoryRecommended EquipmentMaterial SpecificationReplacement Frequency
Hand Protection Double-layered glovesOuter: Nitrile (≥0.11 mm thickness). Inner: Polyethylene or thin nitrile.Every 2 hours, or immediately upon contamination/tear.
Eye/Face Protection Chemical safety goggles & Face shieldANSI Z87.1-compliant, indirect venting goggles.Clean after each use; replace if scratched.
Respiratory Protection Particulate respiratorN95, P100, or FFP3 mask (if handling dry powder outside a hood).Discard after single use or per institutional program.
Body Protection Chemical-resistant lab coatTyvek sleeves or fluid-resistant lab coat with snug cuffs.Launder weekly; discard if overtly contaminated.

Step-by-Step Operational Workflow

To ensure a self-validating system, every step in this protocol includes a built-in verification check.

Phase 1: Pre-Handling Preparation
  • Validate Engineering Controls: Turn on the chemical fume hood. Validation Check: Perform a "Kimwipe flutter test" by holding a tissue at the sash opening; it must pull inward aggressively, confirming a face velocity of 80–120 feet per minute (fpm) before you open any chemical containers.

  • Establish the "Hot Zone": Lay down chemical-absorbent bench paper (plastic backing facing down) inside the hood. This ensures that any micro-spills are trapped and prevented from contaminating the stainless-steel surface.

  • Don PPE Systematically: Inspect gloves for pinholes by trapping air and squeezing. Don the lab coat, followed by the inner gloves, safety goggles, respirator, and finally the outer gloves (pulled over the lab coat cuffs to eliminate exposed skin at the wrists).

Phase 2: Active Handling and Weighing
  • Static Elimination (Critical Step): Because 5-methyl-1H-imidazole-2-thiol is a fine powder, static electricity can cause it to "jump" from the spatula, leading to aerosolization. Use an anti-static bar or a zero-stat gun on the metal spatula and the weigh boat before opening the chemical vial.

  • Closed-System Transfer: Weigh the compound exclusively inside the fume hood.

  • In-Situ Solubilization: To permanently eliminate the inhalation hazard of dry particulates, dissolve the weighed compound in your designated solvent (e.g., aqueous buffer or ethanol) before removing the vessel from the fume hood. Validation Check: Visually confirm complete dissolution; the solution should be entirely clear before the vial is sealed and transported to the bench.

Phase 3: Post-Handling Decontamination
  • Surface Oxidation: Thiol compounds can leave lingering odors and residues. Wipe down the balance and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution. The bleach oxidizes the thiol to a highly soluble, non-volatile sulfonate. Follow with a 70% ethanol wipe to remove aqueous residues.

  • Doffing PPE: Remove the outer gloves inside the hood, turning them inside out to trap contaminants, and dispose of them in a solid hazardous waste bin. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plans

Immediate Spill Response Protocol
  • Isolate and Alert: If a powder spill occurs, immediately lower the fume hood sash and alert nearby personnel.

  • Wet Containment: Do NOT sweep dry powder, as this will aerosolize the chemical. Gently cover the spill with paper towels dampened with 70% ethanol or water.

  • Neutralization: Use a plastic scoop to transfer the wetted mass into a hazardous waste container. Scrub the spill zone with a 10% bleach solution to oxidize residual 5-methyl-1H-imidazole-2-thiol, followed by a soapy water wash.

Logistical Waste Disposal Plan
  • Solid Waste: Collect all contaminated consumables (weigh boats, bench paper, outer gloves, empty chemical vials) in a sealable, leak-proof container. Label clearly: "Hazardous Solid Waste: Contains 5-methyl-1H-imidazole-2-thiol (Toxic/Irritant)."

  • Liquid Waste Segregation: Segregate aqueous and organic waste containing this compound. Crucial Causality: Do not mix thiol-containing waste with heavy metal waste streams (e.g., mercury, lead, or silver solutions) without verifying compatibility, as highly insoluble and potentially hazardous metal-thiolate complexes will precipitate.

  • Regulatory Handoff: Arrange disposal through a licensed chemical waste management facility in strict accordance with local and national environmental protection regulations.

References

  • 4-methyl-1H-imidazole-2-thiol | C4H6N2S | CID 2759857 - PubChem.
  • 4-Methyl-1H-imidazole-2-thiol | CAS 3247-70-9 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc.

Sources

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